Product packaging for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole(Cat. No.:CAS No. 934545-80-9)

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Cat. No.: B1374427
CAS No.: 934545-80-9
M. Wt: 372.3 g/mol
InChI Key: MBGUQKKYEOAENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole ( 934545-80-9) is a high-purity organic compound supplied as a white to off-white powder with a typical assay of 99% . This versatile molecule serves as a critical building block in advanced scientific research and development. Its structural characteristics make it highly valuable in organic synthesis for creating functionalized carbazole derivatives . In the field of materials science and optoelectronics, researchers utilize this brominated carbazole derivative for the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices, contributing to advancements in electronics and renewable energy technologies . The compound also exhibits potential in pharmaceutical research and medicinal chemistry, where it is investigated for its pharmacophoric properties in the development of novel therapeutic agents . Furthermore, it finds application in environmental science for designing organic catalysts and materials aimed at pollution control and sustainable processes . The compound has a molecular formula of C 22 H 14 BrN and a molecular weight of 372.26 g/mol . It is recommended to be stored in a cool, dry, and sealed environment to maintain stability and has a shelf life of up to two years . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14BrN B1374427 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole CAS No. 934545-80-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-9-naphthalen-2-ylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUQKKYEOAENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934545-80-9
Record name 3-Bromo-9-(2-naphthyl)carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 934545-80-9 Molecular Formula: C₂₂H₁₄BrN Molecular Weight: 372.26 g/mol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole, a key organic semiconductor intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of its synthesis, physicochemical properties, and critical applications, particularly in the realm of organic electronics. By elucidating the causality behind synthetic choices and purification methodologies, this guide aims to serve as a practical and authoritative resource. The core of this molecule's utility lies in its unique electronic structure, combining the hole-transporting capabilities of the carbazole moiety with the extended π-conjugation of the naphthalene group, making it a valuable building block for advanced materials.

Introduction and Strategic Importance

This compound is a specialized aromatic heterocyclic compound that has garnered significant interest as a building block in materials science.[1] Its architecture is predicated on a carbazole core, a well-established motif known for its excellent thermal stability and hole-transporting properties.[2] The strategic introduction of a naphthalene group at the 9-position (the nitrogen atom) extends the molecule's π-conjugated system, influencing its electronic and photophysical properties.[3] Furthermore, the bromine atom at the 3-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to construct more complex molecules for specific applications.[2]

The primary driver for the development and utilization of this compound is its role as a precursor in the synthesis of materials for organic light-emitting diodes (OLEDs).[1][4] Carbazole derivatives are frequently employed as host materials for phosphorescent emitters, particularly for challenging blue OLEDs, due to their high triplet energy levels.[5] The specific substitution pattern of this compound allows for the fine-tuning of the final material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection, transport, and device efficiency.[6]

Physicochemical and Spectroscopic Profile

The compound typically presents as a pale yellow to orange crystalline solid.[1] It exhibits good solubility in common organic solvents like chloroform and dichloromethane, but is almost insoluble in water.[1]

Table 1: Key Physicochemical Properties

PropertyValueReference(s)
CAS Number 934545-80-9[7]
Molecular Formula C₂₂H₁₄BrN[7]
Molecular Weight 372.26 g/mol [7]
Appearance Pale yellow to orange crystalline solid[1]
Melting Point ~180-184 °C[1]
Boiling Point (est.) 545.2 °C at 760 mmHg[7]
Purity (Typical) ≥ 98% (HPLC)[8]
Spectroscopic Characterization

While detailed spectral data is often proprietary, typical characterization for this compound would involve NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum is expected to show a complex pattern of overlapping signals in the aromatic region (approximately 7.0-8.5 ppm).[3] The ¹³C NMR spectrum would display signals for all 22 carbon atoms, with the chemical shifts of the carbazole carbons being influenced by the bromine substituent.[3]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. The fragmentation pattern would likely show the molecular ion peak and characteristic losses of the bromine atom and other fragments.[3]

  • Photophysical Properties: This class of compounds is known for its strong UV absorption and fluorescence in the blue to blue-violet region (typically 350-400 nm).[3] The exact absorption and emission maxima are solvent-dependent, a phenomenon known as solvatochromism, which can provide insights into the nature of the excited state.[9]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically a two-step process. The core principle is the formation of the C-N bond between the carbazole and naphthalene moieties, followed by regioselective bromination.

Step 1: Synthesis of the Precursor, 9-(naphthalen-2-yl)-9H-carbazole

The most common and industrially scalable method for forming the N-aryl bond in this precursor is the Ullmann condensation. This copper-catalyzed reaction is a classic method for C-N bond formation.[6]

  • Reaction: 3-Bromo-9H-carbazole reacts with 2-bromonaphthalene.

  • Causality: The choice of an Ullmann coupling is driven by its reliability for this type of transformation, often using readily available and relatively inexpensive copper catalysts. The reaction requires a base to deprotonate the carbazole nitrogen, making it nucleophilic, and high temperatures to drive the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions 3-Bromo-9H-carbazole 3-Bromo-9H-carbazole Product 9-(naphthalen-2-yl)-9H-carbazole 3-Bromo-9H-carbazole->Product 2-Iodonaphthalene 2-Iodonaphthalene 2-Iodonaphthalene->Product CuI (catalyst) CuI (catalyst) CuI (catalyst)->Product Ullmann Condensation K2CO3 (base) K2CO3 (base) 18-Crown-6 18-Crown-6 o-dichlorobenzene (solvent) o-dichlorobenzene (solvent) 180 °C 180 °C

Experimental Protocol: Synthesis of 9-(naphthalen-2-yl)-9H-carbazole

This protocol is adapted from established Ullmann coupling procedures for similar carbazole derivatives.[10]

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 3-Bromo-9H-carbazole (1.0 eq), 2-iodonaphthalene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and 18-crown-6 (0.05 eq).

  • Solvent Addition: Add anhydrous, degassed o-dichlorobenzene to the flask. The use of a high-boiling point solvent is critical for reaching the necessary reaction temperature.

  • Reaction: Heat the reaction mixture to 180 °C with vigorous stirring under an inert atmosphere (e.g., Argon or Nitrogen) for 24-48 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 9-(naphthalen-2-yl)-9H-carbazole.

Step 2: Regioselective Bromination

The final step is the bromination of the precursor. The carbazole ring is susceptible to electrophilic aromatic substitution, and the 3 and 6 positions are the most electronically favorable for this reaction. Using a mild brominating agent like N-bromosuccinimide (NBS) allows for controlled mono-bromination.

  • Reaction: 9-(naphthalen-2-yl)-9H-carbazole reacts with N-bromosuccinimide (NBS).

  • Causality: NBS is chosen over harsher reagents like liquid bromine to prevent over-bromination and the formation of unwanted side products. The reaction is typically run at or below room temperature to enhance regioselectivity for the 3-position.

G Precursor 9-(naphthalen-2-yl)-9H-carbazole Product This compound Precursor->Product Reagent N-Bromosuccinimide (NBS) Reagent->Product Electrophilic Bromination Solvent Toluene / Ethyl Acetate Solvent->Product

Experimental Protocol: Synthesis of this compound

This protocol is based on a highly efficient synthesis reported for the isomeric 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole and is expected to yield the target compound with high selectivity.

  • Dissolution: In a suitable flask, dissolve 9-(naphthalen-2-yl)-9H-carbazole (1.0 eq, e.g., 20 mmol) in a mixture of toluene and ethyl acetate.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.0 eq, 20 mmol) to the solution in portions while stirring.

  • Reaction: Stir the mixture at room temperature for approximately 24-36 hours. Monitor the reaction's completion by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water to remove succinimide byproduct. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexane) to afford the final product as a white or off-white powder. A yield exceeding 90% can be anticipated based on analogous reactions.

Applications in Organic Electronics

The primary application of this compound is as a versatile intermediate for creating advanced materials for organic electronic devices, most notably OLEDs.[1]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, an emissive guest molecule is dispersed within a host material matrix. For efficient energy transfer and to prevent quenching, the host material must have a higher triplet energy (T₁) than the phosphorescent guest. Carbazole-based materials are excellent candidates for hosting blue and green phosphorescent emitters due to their inherently high T₁ levels.[5]

The bromine atom on this compound is a key feature, allowing it to be used in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach electron-transporting or other functional moieties. This creates bipolar host materials that can facilitate balanced charge transport within the emissive layer, leading to higher device efficiency and longer operational lifetimes.[4]

G cluster_device OLED Device Structure cluster_eml EML Composition Cathode Cathode ETL Electron Transport Layer EML Emissive Layer (Host + Dopant) Host Carbazole-based Host (Derived from Topic Compound) EML->Host Dopant Phosphorescent Dopant (e.g., Ir complex) EML->Dopant HTL Hole Transport Layer Anode Anode (ITO)

Safety and Handling

This compound is considered an irritant.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[1]

Conclusion

This compound stands out as a strategically designed molecular building block. Its synthesis, leveraging well-established reactions like the Ullmann condensation and electrophilic bromination, is robust and scalable. The resulting molecule possesses a unique combination of a high-triplet-energy carbazole core and a versatile reactive bromine site, making it an invaluable intermediate for the synthesis of high-performance host materials for OLEDs. For researchers in materials science and organic electronics, a thorough understanding of this compound's properties and synthetic logic is essential for the rational design of next-generation electronic devices.

References

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole molecular weight 372.26 g/mol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal molecular building block in the landscape of advanced organic materials. Tailored for researchers, materials scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, grounding its utility in fundamental chemical principles and field-proven methodologies.

Molecular Overview and Significance

This compound (CAS No: 934545-80-9) is a highly functionalized aromatic heterocyclic compound.[1][2] Its structure is a deliberate amalgamation of three key chemical moieties, each imparting distinct and advantageous properties:

  • The Carbazole Core : This rigid, planar tricyclic system is known for its excellent thermal stability and efficient hole-transporting capabilities, making it a cornerstone of many organic electronic materials.[1][3]

  • The Naphthalen-2-yl Substituent : Attached at the nitrogen atom (position 9), this group extends the molecule's π-conjugated system. This extension is a critical design choice that modulates the electronic band gap and influences molecular packing in the solid state, directly impacting charge carrier mobility.[1]

  • The Bromo Substituent : Strategically placed at the 3-position, the bromine atom serves as a versatile reactive handle. It is the primary site for post-synthesis functionalization, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the rational design and construction of more complex, high-performance molecules.[1][4]

This unique combination of a high-triplet-energy carbazole core, an extended conjugation from the naphthalene wing, and a reactive bromine site makes this molecule an indispensable intermediate, particularly in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs).[1][5]

Physicochemical Properties and Characterization

The precise characterization of this compound is paramount for its successful application, ensuring both purity and structural integrity. The key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 934545-80-9[1][2]
Molecular Formula C₂₂H₁₄BrN[2][6]
Molecular Weight 372.26 g/mol [2]
Appearance Pale yellow to orange crystalline powder[6][7]
Melting Point Approximately 180-184 °C[6][7]
Solubility Soluble in chloroform, dichloromethane, ethanol; insoluble in water[6][7]
Spectroscopic Profile:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum will show a characteristic pattern of aromatic protons, with distinct signals for the carbazole and naphthalene rings. The regiochemistry of the bromine atom at the 3-position can be confirmed by the coupling patterns of the protons on that specific benzene ring of the carbazole core.

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[8] A key diagnostic feature is the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 371 and 373.[8][9]

  • UV-Visible Absorption & Photoluminescence : The extended π-conjugation gives the molecule distinct optical properties. UV-Vis absorption spectra typically show strong absorption bands in the UV region. The fluorescence emission spectrum is expected to show a maximum between 350-400 nm, characteristic of carbazole derivatives, though the exact wavelength is influenced by the solvent polarity.[8]

Synthesis and Purification: A Scientist's Perspective

The synthesis of this compound can be approached via two primary, logically distinct strategies. The choice between them often depends on the availability and cost of starting materials. Both pathways underscore the importance of regioselectivity and efficient coupling methodologies.

Route A: Post-Arylation Bromination

This is often the preferred industrial route, beginning with the construction of the C-N bond followed by selective bromination.

Route_A_Synthesis carbazole Carbazole intermediate 9-(naphthalen-2-yl)-9H-carbazole carbazole->intermediate Ullmann Condensation (CuI, Base, High T) bromo_naphthalene 2-Bromonaphthalene bromo_naphthalene->intermediate Ullmann Condensation (CuI, Base, High T) final_product This compound intermediate->final_product Electrophilic Bromination (Regioselective) nbs NBS nbs->final_product Electrophilic Bromination (Regioselective)

Fig 1. Synthesis via Post-Arylation Bromination.

Causality Behind Choices:

  • Ullmann Condensation : The initial N-arylation is a classic Ullmann-type reaction.[10] It utilizes a copper(I) catalyst to couple the N-H bond of carbazole with the C-Br bond of 2-bromonaphthalene. While palladium-catalyzed Buchwald-Hartwig amination is a modern alternative, the Ullmann reaction is often more cost-effective for this specific transformation, despite requiring higher temperatures.[11]

  • Regioselective Bromination : The subsequent electrophilic bromination with N-Bromosuccinimide (NBS) is highly regioselective.[12] The carbazole ring is electron-rich, and the nitrogen atom directs electrophilic substitution primarily to the 3 and 6 positions. By using a 1:1 stoichiometry of the precursor to NBS, monosubstitution is favored, yielding the desired 3-bromo product in high purity.[13]

Experimental Protocol (Route A):

  • Step 1: Synthesis of 9-(naphthalen-2-yl)-9H-carbazole.

    • To a three-neck flask under a nitrogen atmosphere, add carbazole (1.0 eq), 2-bromonaphthalene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Add a high-boiling polar solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.

    • Heat the mixture to reflux (typically 150-190 °C) and stir for 12-24 hours, monitoring progress by TLC.

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the intermediate.

  • Step 2: Bromination.

    • Dissolve the 9-(naphthalen-2-yl)-9H-carbazole intermediate (1.0 eq) in a suitable solvent like DMF or a mixture of toluene and ethyl acetate.[12]

    • Add N-Bromosuccinimide (1.0-1.05 eq) portion-wise at room temperature.

    • Stir the mixture for 24-36 hours at room temperature.[12]

    • Upon completion, wash the mixture with water, dry the organic phase, and concentrate.[12]

    • Recrystallize the resulting solid from a solvent system like methanol or ethanol to obtain pure this compound.[13]

Route B: Pre-Bromination N-Arylation

This alternative route begins with a commercially available brominated carbazole and subsequently forms the C-N bond.

Route_B_Synthesis bromo_carbazole 3-Bromo-9H-carbazole final_product This compound bromo_carbazole->final_product Buchwald-Hartwig or Suzuki-Miyaura type C-N Coupling (Pd Catalyst, Ligand, Base) naphthalene_boronic Naphthalen-2-ylboronic Acid naphthalene_boronic->final_product Buchwald-Hartwig or Suzuki-Miyaura type C-N Coupling (Pd Catalyst, Ligand, Base)

Fig 2. Synthesis via Pre-Bromination N-Arylation.

Causality Behind Choices:

  • Palladium-Catalyzed Coupling : This approach leverages the power of modern cross-coupling chemistry. While an Ullmann coupling is possible, a palladium-catalyzed reaction (either a Buchwald-Hartwig amination with 2-bromonaphthalene or a Suzuki-type coupling with a naphthalene boronic acid) offers milder conditions, higher functional group tolerance, and often better yields.[14][15] The choice of ligand (e.g., XantPhos, SPhos) is critical for catalytic efficiency.

Core Applications in Organic Electronics

The primary driver for the synthesis of this compound is its role as a versatile intermediate for high-performance OLED materials.[1]

The Building Block Strategy for OLED Host Materials

The compound itself is rarely the final, functional material. Instead, its bromine atom is exploited in a subsequent cross-coupling reaction to attach other functional groups, creating a more complex and tailored molecule.

OLED_Application start_mol This compound final_host Final Bipolar Host Material (Carbazole-Naphthyl Donor) (Aryl Acceptor) start_mol->final_host Suzuki-Miyaura Coupling (Pd Catalyst) coupling_partner Arylboronic Acid (e.g., electron-accepting unit) coupling_partner->final_host oled High-Efficiency Blue PHOLED final_host->oled Used as host for emitter

Fig 3. Role as a building block for OLED host materials.

Expertise in Action:

  • Creating Bipolar Hosts : Efficient OLEDs, especially for blue phosphorescent emitters, require "bipolar" host materials that can transport both holes and electrons effectively.[16] The 9-(naphthalen-2-yl)carbazole portion of the molecule serves as an excellent hole-transporting (donor) unit with high triplet energy.[5][16]

  • The Suzuki Coupling Step : The bromine atom allows for a Suzuki-Miyaura coupling reaction with a boronic acid derivative of an electron-deficient (acceptor) moiety (e.g., a triazine, phosphine oxide, or benzimidazole).[4]

  • The Result : This coupling yields a final molecule with distinct donor and acceptor regions. This bipolar character balances charge injection and transport within the emissive layer of the OLED, preventing charge accumulation and improving device efficiency and lifetime.[17]

Beyond OLEDs, this building block is also explored for its potential in creating light-harvesting layers for organic photovoltaics (OPVs) and other advanced sensor technologies.[1]

Safety, Handling, and Storage

As with any fine chemical, proper handling is crucial to ensure laboratory safety.

  • Personal Protective Equipment (PPE) : Always handle this compound wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling : The compound is a fine powder and should be handled in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid direct contact with skin and eyes as it may cause irritation.[6]

  • Storage : Store the material in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2]

  • First Aid : In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice if irritation persists.[6]

Conclusion

This compound is more than just a chemical compound; it is a testament to the power of rational molecular design. Its structure is finely tuned to serve as a versatile and powerful intermediate. The combination of a stable, high-triplet-energy carbazole backbone with a reactive bromine handle provides chemists and materials scientists with an essential tool for constructing the next generation of high-performance materials for organic electronics. Understanding its synthesis, properties, and the strategic rationale behind its use is fundamental to innovation in this rapidly advancing field.

References

Introduction: The Strategic Importance of the 3-Bromo-9H-carbazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-9H-carbazole Derivatives

The 9H-carbazole core, a tricyclic aromatic heterocycle, is a cornerstone in the architecture of functional organic materials and pharmaceuticals. Its rigid, electron-rich framework provides exceptional thermal stability and efficient hole-transporting characteristics, making it a privileged scaffold in materials science.[1][2][3] The introduction of a bromine atom at the 3-position transforms the basic carbazole unit into 3-Bromo-9H-carbazole (CAS: 1592-95-6), a highly versatile and strategic building block.[4][5]

This bromine atom is not merely a substituent; it is a synthetic linchpin. It serves as a reactive handle for a multitude of cross-coupling reactions, enabling the precise and modular construction of complex molecular architectures. This capability allows researchers to fine-tune the electronic and photophysical properties of the final compounds, such as their absorption/emission wavelengths, charge carrier mobility, and energy levels.[1][6]

Consequently, 3-Bromo-9H-carbazole derivatives are indispensable in the development of high-performance organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][4][7] They are frequently employed as precursors for host materials, emissive dopants, and hole-transporting layers.[5][7][8] Beyond electronics, the carbazole nucleus is present in numerous biologically active molecules, and the 3-bromo derivative provides a convenient entry point for the synthesis of complex drug candidates with potential anticancer and antimicrobial activities.[4][9][10][11]

This guide provides a comprehensive review of the principal synthetic methodologies for preparing the 3-Bromo-9H-carbazole core and its subsequent derivatization, offering field-proven insights into experimental choices and detailed protocols for researchers in materials science and drug development.

Part 1: Synthesis of the 3-Bromo-9H-carbazole Core

The foundational step in this chemistry is the regioselective introduction of a bromine atom onto the carbazole ring. The electron-rich nature of carbazole makes it highly susceptible to electrophilic aromatic substitution, with the 3- and 6-positions being the most electronically activated and sterically accessible sites.

Direct Electrophilic Bromination with N-Bromosuccinimide (NBS)

The most prevalent and efficient method for synthesizing 3-Bromo-9H-carbazole is the direct bromination of 9H-carbazole using N-Bromosuccinimide (NBS).[5][12][13] NBS is favored as a bromine source because it is a solid that is easier and safer to handle than liquid bromine and provides a low concentration of Br₂, minimizing over-bromination side reactions. The reaction proceeds via an electrophilic aromatic substitution mechanism.

The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively dissolve both the carbazole starting material and NBS.[8][12][13][14] The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and enhance regioselectivity, before being allowed to proceed at room temperature.[12][13]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 9H-carbazole (1.0 eq).

  • Dissolution: Dissolve the carbazole in anhydrous DMF (e.g., 15 mL per 1g of carbazole). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.0-1.1 eq) in a minimum amount of DMF. Add this solution dropwise to the cooled carbazole solution over 15-20 minutes. The dropwise addition is crucial to maintain temperature control and prevent the formation of di- and tri-brominated byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent: ethyl acetate/hexane, 1:6 v/v).[12][13]

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing distilled water (approx. 10x the volume of DMF). This will cause the product to precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with distilled water (3 x 20 mL) to remove residual DMF and succinimide.

  • Purification: Dissolve the crude solid in a suitable organic solvent like ethyl acetate, dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization (e.g., from chloroform or methanol) to yield pure 3-Bromo-9H-carbazole as a white to off-white solid.[13][14]

Starting MaterialBrominating AgentSolventTemperatureTime (h)Yield (%)Reference
9H-CarbazoleNBSDMF0 °C to RT2447%[13]
9-Ethyl-carbazoleNBSDMFRT2462%[14][15]
9H-CarbazoleNBSTHFRTN/AN/A[8]
Alternative Bromination and Synthetic Routes

While NBS is the reagent of choice, other methods can be employed.

  • DMSO/HBr System: An alternative method uses a combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) to generate bromodimethylsulfonium bromide in situ. This system can act as a mild and selective electrophilic brominating agent.[16]

  • Sandmeyer Reaction: For instances where 3-amino-9H-carbazole is a more accessible starting material, the Sandmeyer reaction offers a classic and reliable route.[17][18] This two-step process first involves the conversion of the aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the displacement of the diazonium group (N₂) with a bromine atom.[17][18][19][20] This transformation proceeds via a radical-nucleophilic aromatic substitution mechanism.[17][18]

Sandmeyer_Reaction Start 3-Amino-9H-carbazole Diazonium Aryl Diazonium Salt [Carbazole-3-N₂⁺] Start->Diazonium NaNO₂, H⁺ (Diazotization) Product 3-Bromo-9H-carbazole Diazonium->Product CuBr (Radical-Nucleophilic Substitution)

Caption: Workflow for the Sandmeyer synthesis of 3-Bromo-9H-carbazole.

Part 2: Derivatization of the 3-Bromo-9H-carbazole Scaffold

The true synthetic power of 3-Bromo-9H-carbazole lies in its ability to undergo further functionalization at both the nitrogen (N-9) and carbon (C-3) positions.

N-Functionalization: Modifying the Carbazole Nitrogen

Alkylation or arylation at the N-9 position is a critical first step in many synthetic sequences. This modification prevents unwanted side reactions at the N-H bond and is used to tune the molecule's solubility, morphology, and electronic properties.[1]

This is typically achieved through a standard nucleophilic substitution (S_N2) reaction. The acidic N-H proton is first removed by a base (e.g., KOH, NaH) to generate the carbazolide anion, a potent nucleophile. This anion then displaces a halide from an alkyl halide (e.g., bromoethane, 1,4-dibromobutane) to form the N-alkylated product.[3][21]

  • Setup: In a dry flask under an inert atmosphere, suspend 3-Bromo-9H-carbazole (1.0 eq) and a base such as potassium hydroxide (3.0 eq) in anhydrous DMF.

  • Reagent Addition: Add an alkylating agent like bromoethane (3.0 eq) to the suspension.

  • Reaction: Heat the mixture (e.g., to 60 °C) and stir overnight.

  • Workup and Purification: After cooling, pour the reaction into brine and extract with an organic solvent (e.g., methylene chloride or ethyl acetate). Dry the combined organic layers over MgSO₄ or Na₂SO₄, concentrate, and purify the residue by recrystallization (e.g., from ethanol) or column chromatography.

Creating a C-N bond between the carbazole nitrogen and an aryl group is essential for building many advanced electronic materials.

  • Ullmann Condensation: This classic copper-catalyzed reaction couples the carbazole nitrogen with an aryl halide.[22][23] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper.[22][23] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline, L-proline) to facilitate the reaction under milder conditions.[22][24][25] The reaction involves the formation of a copper(I) amide intermediate, which then reacts with the aryl halide.[23][24]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful and often preferred alternative to the Ullmann reaction.[26][27] It generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[26] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the carbazole N-H, and finally, reductive elimination to form the N-arylated product.[26][28]

N_Arylation cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination Carbazole 3-Bromo-9H-carbazole Arylated 3-Bromo-9-aryl-carbazole Carbazole->Arylated Aryl-X, Catalyst, Base Catalyst_U Catalyst: Cu(I) salt (e.g., CuI) Base_U Base: K₂CO₃, Cs₂CO₃ Catalyst_B Catalyst: Pd(0) complex (e.g., Pd₂(dba)₃ + Ligand) Base_B Base: NaOtBu, K₃PO₄

Caption: Comparison of Ullmann and Buchwald-Hartwig N-arylation methods.

C-C and C-N Bond Formation at the 3-Position

The C-Br bond at the 3-position is the key gateway to extending the π-conjugated system of the carbazole core. This is predominantly achieved through palladium-catalyzed cross-coupling reactions.

The Suzuki coupling is one of the most robust and widely used methods for forming C-C bonds. It involves the reaction of the 3-bromo-9-substituted-carbazole with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base.[29][30][31] This reaction is instrumental in synthesizing bi-aryl and more complex conjugated structures.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂-Br OA->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ Base PdII_Aryl Ar-Pd(II)L₂-Ar' Trans->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki cross-coupling reaction.

  • Setup: To a flame-dried Schlenk flask, add the 3-bromo-9-substituted-carbazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous solvent(s) via syringe. A mixture of toluene and water or dimethoxyethane (DME) is common.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-110 °C) and stir for 2-24 hours, monitoring by TLC.

  • Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt, concentrate, and purify by column chromatography to obtain the coupled product.

  • Buchwald-Hartwig Amination (at C-3): Similar to N-arylation, this reaction can be used to form a C-N bond at the 3-position by coupling a 3-bromo-9-substituted-carbazole with a primary or secondary amine.[26][32][33]

  • Sonogashira Coupling: This reaction couples the 3-bromocarbazole with a terminal alkyne using a palladium/copper co-catalyst system, providing access to aryl-alkyne structures. For example, 3-bromo-9-phenyl-9H-carbazole can be reacted with phenylacetylene using a Pd(PPh₃)₂Cl₂/CuI catalyst system.[34]

References

Crystal structure of 3-bromo-9-ethyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure of 3-Bromo-9-Ethyl-9H-Carbazole

Authored by: A Senior Application Scientist

Introduction

N-substituted carbazole derivatives are a cornerstone in modern materials science and medicinal chemistry, recognized for their significant potential in applications ranging from opto-electronic devices to anti-cancer research.[1][2] The specific arrangement of atoms and molecules in the solid state—the crystal structure—profoundly dictates the macroscopic properties of these materials, influencing everything from charge transport efficiency in organic semiconductors to bioavailability in pharmaceutical compounds. A thorough understanding of this three-dimensional architecture is therefore not merely academic; it is a critical prerequisite for rational design and targeted development of novel functional molecules.

This technical guide provides a comprehensive examination of the crystal structure of 3-bromo-9-ethyl-9H-carbazole (C₁₄H₁₂BrN), a representative mono-brominated carbazole derivative. We will delve into the precise experimental protocols for its synthesis and crystallization, the methodology of its single-crystal X-ray diffraction analysis, and a detailed interpretation of its molecular and supramolecular features. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of the structural characteristics of this important molecular scaffold.

Part 1: Synthesis and Single Crystal Growth

The acquisition of high-quality single crystals is the most critical step in determining a crystal structure. The protocol described herein is a validated, scalable method for producing needle-like crystals of 3-bromo-9-ethyl-9H-carbazole suitable for X-ray diffraction analysis.[1][2][3]

Rationale for Synthetic Approach

The chosen synthetic route employs N-bromosuccinimide (NBS) as a selective brominating agent for the electron-rich carbazole ring system. Dimethylformamide (DMF) serves as the polar aprotic solvent, facilitating the electrophilic aromatic substitution reaction. The reaction is performed at room temperature, which provides a balance between reaction rate and selectivity, minimizing the formation of poly-brominated byproducts.[2] The ethyl group at the 9-position enhances solubility and influences the crystal packing, making it a common substituent in carbazole-based materials.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of dimethylformamide (DMF), add 9-ethyl-carbazole (1.00 g, 5.12 mmol).[2]

  • Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.[2][3]

  • Work-up and Extraction: Upon completion, the reaction mixture is poured into a large volume of ice-water. This precipitates the crude product. The aqueous mixture is then extracted with ethyl acetate.[2]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator.[2]

  • Crystallization: The resulting crude product is recrystallized from methanol to yield white, needle-like crystals of 3-bromo-9-ethyl-9H-carbazole.[1][2] The yield for this procedure is approximately 62%, with a melting point of 58-60°C.[3]

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Crystallization A 1. Dissolve NBS in DMF B 2. Add 9-ethyl-carbazole A->B C 3. Stir at RT for 24h (TLC Monitoring) B->C D 4. Quench with Ice-Water C->D E 5. Extract with Ethyl Acetate D->E F 6. Dry & Evaporate Solvent E->F G 7. Recrystallize from Methanol F->G H High-Quality Single Crystals G->H

Synthesis and Crystallization Workflow

Part 2: X-ray Diffraction and Structure Determination

The precise atomic arrangement was elucidated using single-crystal X-ray diffraction. This technique provides definitive proof of structure and offers unparalleled insight into molecular geometry and intermolecular interactions.

Data Collection and Refinement

A suitable single crystal with dimensions of approximately 0.40 x 0.09 x 0.08 mm was selected and mounted on a Rigaku XtaLAB mini diffractometer.[2] The data were collected at a temperature of 293 K using Molybdenum Kα radiation (λ = 0.71075 Å).[1][2][3] A multi-scan absorption correction was applied to the collected data.[2]

The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[2] All hydrogen atoms were placed in geometrically idealized positions and treated as riding on their parent atoms.[2][4]

G cluster_exp Experimental Workflow cluster_analysis Data Analysis A Select Single Crystal B Mount on Diffractometer A->B C X-ray Data Collection (293 K) B->C D Apply Absorption Correction C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Hydrogen Atom Placement F->G H Final Structural Model G->H

X-ray Crystallography Workflow

Part 3: Structural Analysis and Discussion

Crystal Data and Structure Refinement

The compound crystallizes in the orthorhombic system with the space group Pbca.[1][3][5] This centrosymmetric space group indicates that the crystal lattice is built from molecules and their inversion images. The unit cell contains eight molecules (Z = 8).[1][2][3] Key crystallographic data are summarized in the table below.

Parameter Value Reference(s)
Chemical FormulaC₁₄H₁₂BrN[1][2]
Formula Weight274.16 g/mol [1][2][5]
Crystal SystemOrthorhombic[1][2][3]
Space GroupPbca[1][3][5]
a (Å)15.263 (16)[1][2][3]
b (Å)7.745 (8)[1][2][3]
c (Å)20.41 (2)[1][2][3]
Volume (ų)2413 (5)[1][2][3]
Z8[1][2][3]
Temperature (K)293[2][3]
Radiation (λ, Å)Mo Kα (0.71075)[1][2][3]
R-factor (R[F² > 2σ(F²)])0.078[2]
wR(F²)0.236[2]
CCDC Reference1442215[1]
Molecular Structure

The asymmetric unit of 3-bromo-9-ethyl-9H-carbazole contains one molecule. The core tricyclic carbazole ring system is essentially planar, with a root-mean-square (r.m.s.) deviation of 0.026 Å from the mean plane.[1][2][3][6][7] This planarity is a characteristic feature of the carbazole moiety and is crucial for its electronic properties.

The substituents, however, deviate from this plane. The carbon atoms of the N-ethyl group are displaced from the mean plane of the carbazole ring system by 0.148 Å for the methylene (CH₂) carbon and a more significant 1.59 Å for the terminal methyl (CH₃) carbon.[1][2][3][6][7] This out-of-plane orientation of the ethyl group is a common conformational feature that can disrupt close packing and influence the material's solubility and thermal properties.

Schematic of 3-bromo-9-ethyl-9H-carbazole
Supramolecular Assembly and Intermolecular Interactions

In the crystal, the packing is primarily governed by van der Waals forces. A notable feature of the crystal packing is the presence of C—H⋯π interactions.[1][2][3][6] These are weak, non-covalent interactions where a hydrogen atom interacts with the electron cloud of the aromatic carbazole system. The observed H⋯π contact distances range from 2.698 to 2.898 Å, which is significantly shorter than the sum of the van der Waals radii (3.70 Å), indicating a meaningful attractive interaction.[1][2][3][6] These interactions link molecules into a stable three-dimensional network, contributing to the overall thermodynamic stability of the crystal lattice.

Conclusion

This guide has detailed the synthesis, crystallization, and comprehensive structural analysis of 3-bromo-9-ethyl-9H-carbazole. The molecule crystallizes in the orthorhombic Pbca space group, with the carbazole core exhibiting pronounced planarity. The ethyl substituent is positioned out of this plane, a key conformational detail influencing its solid-state behavior. The crystal packing is stabilized by a network of C—H⋯π interactions. This detailed structural knowledge provides a crucial foundation for researchers in materials science and drug development, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new carbazole-based functional materials.

References

The Multifaceted Biological Activities of N-Substituted Carbazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the Carbazole Scaffold

The carbazole nucleus, a tricyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a diverse array of biological targets. While the parent carbazole exhibits modest biological activity, the substitution at the 9-position (the nitrogen atom) has unlocked a remarkable spectrum of pharmacological properties. This guide provides an in-depth technical exploration of the biological activities of N-substituted carbazole derivatives, offering insights into their mechanisms of action, protocols for their evaluation, and a summary of key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-substituted carbazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, targeting key pathways involved in cell proliferation, survival, and metastasis.

Mechanistic Insights: Induction of Apoptosis and Inhibition of Pro-Survival Signaling

A primary mechanism by which N-substituted carbazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several derivatives have been shown to activate the p53 signaling pathway , a critical tumor suppressor pathway that responds to cellular stress, including DNA damage induced by chemotherapeutic agents.

Upon activation by cellular stressors, such as DNA damage, the p53 tumor suppressor protein transcriptionally activates a cascade of pro-apoptotic genes. This can lead to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Key downstream effectors include Bax, which promotes the release of cytochrome c from the mitochondria, and Fas, a death receptor that initiates a caspase cascade.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_apoptosis Apoptosis Induction DNA_Damage DNA Damage (e.g., from Carbazole Derivative) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates p53_active Activated p53 p53->p53_active Bax Bax (Pro-apoptotic) p53_active->Bax upregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: p53 signaling pathway in drug-induced apoptosis.

Another critical target for many N-substituted carbazoles is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers and promotes tumor cell proliferation, survival, and angiogenesis. Certain carbazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative activities of N-substituted carbazole derivatives are typically quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit 50% of cell growth or viability.

Compound Class Cancer Cell Line IC50 (µM)
Pyrrolo-carbazolesPA1 (ovarian), PC3, DU145 (prostatic)8–20
N-ethyl carbazolesC6 (glioma)5.9 µg/mL
N-ethyl carbazolesA549 (lung)25.7 µg/mL
Carbazole imidazolium saltSMMC-7721 (liver)1.06–8.31
5,8-Dimethyl-9H-carbazole derivativesMDA-MB-231 (breast)0.73 - 43.45

This table presents a selection of reported IC50 values to illustrate the range of anticancer activity observed for different N-substituted carbazole derivatives.[2][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • N-substituted carbazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-substituted carbazole derivatives in complete culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add serial dilutions of N-substituted carbazole derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT assay.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. N-substituted carbazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further investigation.

Mechanism of Action: Disruption of Microbial Membranes and Inhibition of Key Enzymes

The lipophilic nature of the carbazole scaffold is believed to facilitate its interaction with and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[2] Additionally, some derivatives are thought to inhibit essential microbial enzymes, interfering with critical metabolic pathways. The introduction of specific N-substituents, such as those containing imidazole or triazole moieties, has been shown to enhance antimicrobial potency.[2]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of N-substituted carbazole derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Class Microorganism MIC (µg/mL)
Imidazole-substituted carbazoleS. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus1–8
Triazole-substituted carbazoleC. albicans2–4
N-ethyl-[N-methyl-piperazinyl] derivativeB. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger1.9-7.8
N-aryl carbazole derivativesMRSA, S. aureus, E. coli0.5 - 16

This table provides a selection of reported MIC values, highlighting the broad-spectrum antimicrobial activity of N-substituted carbazoles.[2][4]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • N-substituted carbazole derivatives

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 0.5 McFarland standard

  • Spectrophotometer or turbidity meter

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the N-substituted carbazole derivatives in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant and Neuroprotective Activities: Combating Oxidative Stress and Neurodegeneration

Oxidative stress is a key pathological factor in a multitude of diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. N-substituted carbazoles have demonstrated significant antioxidant and neuroprotective properties.[5]

Mechanisms of Action: Radical Scavenging and Protection Against Excitotoxicity

The antioxidant activity of carbazole derivatives is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The electron-rich nature of the carbazole ring system makes it an effective radical scavenger. In the context of neuroprotection, N-substituted carbazoles have been shown to protect neuronal cells from glutamate-induced excitotoxicity, a major contributor to neuronal cell death in ischemic stroke and other neurological conditions.[2][5] This protection may be mediated through their antioxidant properties and the modulation of intracellular signaling pathways that promote cell survival.

Quantitative Assessment of Antioxidant and Neuroprotective Activities

Antioxidant activity is often quantified by the IC50 value in radical scavenging assays like the DPPH assay. Neuroprotective activity can be assessed by measuring the ability of a compound to protect neuronal cells from a toxic insult, often expressed as a percentage of cell viability.

Compound Assay IC50 / Effective Concentration
Oxadiazole substituted carbazoleDPPH radical scavengingLower IC50 indicates higher activity
2-phenyl-9-(p-tolyl)-9H-carbazoleNeuroprotection against glutamate/homocysteic acid in HT22 cellsSignificant neuroprotection at 3 µM

This table provides examples of the antioxidant and neuroprotective potential of N-substituted carbazoles.[2][5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

  • N-substituted carbazole derivatives

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of the N-substituted carbazole derivatives in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution. Include a control (DPPH solution with solvent).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

Synthesis of N-Substituted Carbazole Derivatives: A Brief Overview

The synthesis of N-substituted carbazoles is typically achieved through the N-alkylation or N-arylation of the carbazole nitrogen.

N-Alkylation

A common method for N-alkylation involves the reaction of carbazole with an alkyl halide in the presence of a base, such as potassium hydroxide or sodium hydride, in a polar aprotic solvent like DMF or DMSO. Microwave-assisted synthesis has also been employed to accelerate these reactions.

N-Arylation

The N-arylation of carbazole is often accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions involve the coupling of carbazole with an aryl halide in the presence of a palladium or copper catalyst, a ligand, and a base.

Example Protocol: Synthesis of 9-Ethylcarbazole

To a solution of carbazole (1 equivalent) in DMF, add potassium hydroxide (3 equivalents) and bromoethane (3 equivalents). Stir the mixture at 60°C overnight. After cooling, pour the reaction mixture into brine and extract with an organic solvent like methylene chloride. Dry the organic layer, concentrate it, and purify the product by recrystallization from ethanol.[6]

Conclusion and Future Directions

N-substituted carbazole derivatives represent a versatile and highly promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antioxidant, and neuroprotective agents underscores their potential for the development of novel therapeutics. The ability to readily modify the N-substituent allows for the fine-tuning of their pharmacological properties and the optimization of their structure-activity relationships.

Future research in this area should focus on:

  • Elucidation of detailed mechanisms of action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate the design of more potent and selective agents.

  • In vivo efficacy and pharmacokinetic studies: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Development of novel synthetic methodologies: The exploration of new and efficient synthetic routes will enable the creation of a wider diversity of N-substituted carbazole derivatives for biological screening.

The continued exploration of the chemical space around the carbazole scaffold holds immense promise for the discovery of next-generation drugs to address some of the most pressing challenges in human health.

References

Methodological & Application

Synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed protocol for the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a key building block in the development of advanced organic electronic materials. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. It outlines a reliable two-step synthetic route commencing with the synthesis of the precursor, 9-(naphthalen-1-yl)-9H-carbazole, followed by its regioselective bromination. This guide emphasizes the rationale behind the experimental procedures, ensuring scientific integrity and reproducibility.

Introduction

Carbazole derivatives are a cornerstone in the design of functional organic materials due to their unique electronic and photophysical properties, including high charge carrier mobility and thermal stability. The introduction of a naphthalene moiety at the 9-position and a bromine atom at the 3-position of the carbazole core, as in 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, allows for the fine-tuning of these properties.[1] This specific substitution pattern is particularly valuable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a precursor for further functionalization in medicinal chemistry. This guide provides a robust and well-documented protocol for the synthesis of this important compound.

Synthetic Strategy Overview

The synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is achieved through a two-step process. The first step involves the N-arylation of carbazole with 1-iodonaphthalene via a copper-catalyzed Ullmann condensation. The second step is the regioselective bromination of the resulting 9-(naphthalen-1-yl)-9H-carbazole at the 3-position using N-Bromosuccinimide (NBS).

Synthesis_Workflow Carbazole Carbazole NaphthylCarbazole 9-(naphthalen-1-yl)-9H-carbazole Carbazole->NaphthylCarbazole Ullmann Condensation (CuI, Ligand, Base) BromoNaphthylCarbazole 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole NaphthylCarbazole->BromoNaphthylCarbazole Bromination (NBS)

Figure 1: Overall synthetic workflow for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole.

Part 1: Synthesis of 9-(naphthalen-1-yl)-9H-carbazole via Ullmann Condensation

The Ullmann condensation is a classic and reliable method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines and related compounds.[2] Modern modifications of this reaction, often employing ligands to stabilize the copper catalyst, allow for milder reaction conditions and improved yields.[3]

Mechanistic Rationale

The Ullmann condensation proceeds through a catalytic cycle involving a copper(I) species. The base deprotonates carbazole to form the carbazolide anion, which then coordinates with the copper(I) catalyst. Oxidative addition of the aryl halide (1-iodonaphthalene) to the copper complex is followed by reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst. The use of a ligand, such as 1,10-phenanthroline, enhances the solubility and reactivity of the copper catalyst.[4][5]

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Molar Equiv.Purpose
CarbazoleC₁₂H₉N167.211.0Starting material
1-IodonaphthaleneC₁₀H₇I254.071.2Arylating agent
Copper(I) Iodide (CuI)CuI190.450.1Catalyst
1,10-PhenanthrolineC₁₂H₈N₂180.210.2Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0Base
TolueneC₇H₈92.14-Solvent

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add carbazole (1.0 eq), 1-iodonaphthalene (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to carbazole.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 9-(naphthalen-1-yl)-9H-carbazole as a white to off-white solid.

Part 2: Synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

The bromination of 9-(naphthalen-1-yl)-9H-carbazole is achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a reliable source of electrophilic bromine and offers high regioselectivity under mild conditions.

Mechanistic Rationale and Regioselectivity

The nitrogen atom in the carbazole ring is an activating group that directs electrophilic substitution to the ortho and para positions. The 3 and 6 positions of the carbazole nucleus are electronically enriched and thus more susceptible to electrophilic attack.[6] Due to steric hindrance from the bulky naphthalene group at the 9-position, electrophilic attack is favored at the 3-position over the 1-position. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can facilitate the reaction by promoting the polarization of the N-Br bond in NBS, enhancing its electrophilic character.[7]

Figure 2: Simplified mechanism of electrophilic bromination of 9-(naphthalen-1-yl)-9H-carbazole.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Molar Equiv.Purpose
9-(naphthalen-1-yl)-9H-carbazoleC₂₂H₁₅N293.371.0Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.05Brominating agent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-Solvent

Procedure:

  • In a round-bottom flask, dissolve 9-(naphthalen-1-yl)-9H-carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 9:1 v/v).

  • Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole as a white to off-white solid.

Data Presentation and Characterization

The successful synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₂₂H₁₄BrN
Molecular Weight 372.26 g/mol [8]
Appearance White to off-white solid
Melting Point Not widely reported, expected to be a high-melting solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Aromatic carbons in the range of 110-140 ppm[1]
Mass Spectrometry (EI) m/z: 371/373 ([M]⁺, isotopic pattern for Br)[1]

Safety Precautions

  • Carbazole and its derivatives: May be harmful if inhaled, swallowed, or absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Iodonaphthalene: Is a skin and eye irritant. Avoid contact and inhalation.

  • Copper(I) Iodide: May cause irritation. Handle with care.

  • N-Bromosuccinimide (NBS): Is a corrosive solid and a lachrymator. It is also light-sensitive. Handle in a fume hood and store in a cool, dark place.

  • Toluene and DMF: Are flammable and toxic solvents. Use in a well-ventilated area and away from ignition sources.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole. By following the outlined procedures for the Ullmann condensation and subsequent electrophilic bromination, researchers can efficiently produce this valuable compound for applications in organic electronics and medicinal chemistry. The provided mechanistic insights and characterization data will aid in the successful execution and verification of the synthesis.

References

Application Notes and Protocols for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Carbazole Moieties in Advanced OLEDs

In the landscape of organic electronics, the carbazole scaffold has emerged as a cornerstone for the development of high-performance materials for Organic Light-Emitting Diodes (OLEDs).[1] Carbazole derivatives are renowned for their robust thermal and electrochemical stability, excellent hole-transporting characteristics, and high photoluminescence quantum yields.[1] These attributes make them exceptional candidates for various roles within an OLED device stack, including as host materials in the emissive layer, and as components of hole-transporting layers (HTLs) and electron-blocking layers (EBLs).[2]

This application note focuses on 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole , a key molecular building block in the synthesis of advanced OLED materials. The strategic placement of a bromine atom at the 3-position of the carbazole core provides a reactive site for further molecular engineering, such as through palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of various functional groups to fine-tune the electronic and photophysical properties of the final material. The naphthalene substituent at the 9-position (the nitrogen atom) enhances the molecule's thermal stability and influences its electronic properties.

While this compound is often employed as a precursor or intermediate, its inherent properties provide a strong foundation for the materials derived from it. This guide will detail the known characteristics of this compound, provide protocols for its synthesis and subsequent use in OLED device fabrication, and discuss the expected performance based on data from closely related carbazole derivatives.

Molecular Properties and Rationale for Use

The efficacy of an organic semiconductor in an OLED is dictated by its fundamental electronic and photophysical properties. For this compound and its derivatives, these properties are what enable the creation of efficient and stable devices.

Core Physicochemical Properties
PropertyValueSource
Chemical Formula C22H14BrN[4][5]
Molecular Weight 372.26 g/mol [4]
Appearance Pale yellow to orange crystalline powder[5]
Solubility Soluble in common organic solvents like chloroform and dichloromethane; sparingly soluble in water.[5]
Electronic Properties: The Foundation of Device Performance
  • HOMO/LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the charge injection and transport properties of a material. For hole-transporting and host materials, a relatively high-lying HOMO level (typically in the range of -5.5 to -6.0 eV) is desirable to facilitate efficient hole injection from the adjacent anode or hole-injection layer. The LUMO level is also critical; a high-lying LUMO can serve to block electrons from leaking out of the emissive layer, thereby confining charge recombination and enhancing device efficiency. For comparison, the widely used hole-transporting polymer, Poly(9-vinylcarbazole) (PVK), has a HOMO of -5.8 eV and a LUMO of -2.2 eV.[6] It is anticipated that this compound possesses a HOMO level in a similar range, making it a suitable backbone for hole-transporting materials.

  • Triplet Energy (ET): For materials intended as hosts for phosphorescent emitters (PhOLEDs), the triplet energy is arguably the most critical parameter. To ensure efficient energy transfer from the host to the phosphorescent guest, the host's triplet energy must be significantly higher than that of the guest. This prevents back-energy transfer and confines the triplet excitons on the emitter, leading to efficient light emission. Carbazole derivatives are known for their high triplet energies. For instance, a bipolar host material derived from 3-bromo-9H-carbazole has been reported to have a high triplet energy of 2.76 eV, making it suitable for hosting blue phosphorescent emitters.[2] Given this, it is highly probable that derivatives of this compound can be designed to possess triplet energies sufficient for hosting green and even blue phosphorescent dopants.

The following diagram illustrates the crucial role of energy level alignment in a typical phosphorescent OLED.

G cluster_device OLED Device Layers cluster_recombination cluster_emission Anode Anode (ITO) HTL Hole Transport Layer (HTL) HOMO ~ -5.5 eV Anode->HTL Hole Injection EML_Host Emissive Layer (Host) ET > 2.6 eV (for Green PhOLED) HTL->EML_Host Hole Transport EML_Guest Emissive Layer (Guest Emitter) EML_Host->EML_Guest Energy Transfer (Förster/Dexter) recomb Exciton Formation (in Host) light Photon Emission (from Guest) EML_Guest->light ETL Electron Transport Layer (ETL) LUMO ~ -3.0 eV ETL->EML_Host Electron Transport Cathode Cathode (Al) Cathode->ETL Electron Injection

Caption: Energy level alignment and processes in a PhOLED.

Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a typical synthesis of the title compound, which serves as a crucial intermediate.

Materials:

  • 3-Bromo-9H-carbazole

  • 2-Bromonaphthalene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 3-bromo-9H-carbazole (1.0 eq.), 2-bromonaphthalene (1.5 eq.), CuI (1.1 eq.), and K2CO3 (3.9 eq.).

  • Solvent Addition: Add anhydrous DMA to the Schlenk tube.

  • Reaction: Stir the mixture at 180°C for 20 hours.

  • Quenching: After cooling to room temperature, quench the reaction with water and a 28% aqueous ammonia solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Washing: Wash the combined organic phases with brine (5x).

  • Drying and Concentration: Dry the organic phase with anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol describes a general procedure for fabricating a phosphorescent OLED using a derivative of this compound as a host material in the emissive layer.

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HATCN

    • Hole Transport Layer (HTL): e.g., NPB

    • Host Material: Derivative of this compound

    • Guest Emitter (Dopant): e.g., Ir(ppy)3 (for green emission)

    • Electron Transport Layer (ETL): e.g., TPBi

    • Electron Injection Layer (EIL): e.g., LiF

    • Cathode: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10^-6 Torr)

  • Quartz crystal microbalances for thickness monitoring

  • Substrate holders and shadow masks

  • Glovebox system for encapsulation

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Sequentially deposit the organic layers by thermal evaporation. The deposition rate and thickness should be precisely controlled using quartz crystal microbalances. A typical device architecture could be:

      • HIL: HATCN (5 nm)

      • HTL: NPB (40 nm)

      • Emissive Layer (EML): Co-evaporate the carbazole-based host and the phosphorescent guest emitter. A common doping concentration is 5-10 wt%. (e.g., Host:Ir(ppy)3 (90:10 wt%), 30 nm)

      • ETL: TPBi (40 nm)

  • Cathode Deposition:

    • Deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum. A shadow mask is used to define the cathode area.

  • Encapsulation:

    • Transfer the fabricated devices to an inert atmosphere glovebox.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

The following diagram illustrates the workflow for OLED fabrication.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_final Final Steps Cleaning ITO Substrate Cleaning (Sonication, UV-Ozone) HIL HIL Deposition Cleaning->HIL Load into Evaporator HTL HTL Deposition HIL->HTL EML EML Co-Deposition (Host + Guest) HTL->EML ETL ETL Deposition EML->ETL Cathode EIL/Cathode Deposition ETL->Cathode Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Transfer to Glovebox Testing Device Characterization Encapsulation->Testing

Caption: Workflow for OLED device fabrication.

Expected Performance and Characterization

OLEDs fabricated using carbazole-based hosts derived from this compound are expected to exhibit high performance.

Performance Metrics of Analogous Carbazole-Based Host Materials in Green PhOLEDs:

Host Material TypeGuest EmitterMax. External Quantum Efficiency (EQE)Max. Current EfficiencyMax. Power EfficiencyReference
Bicarbazole DerivativeFIrpic (Blue)13.4%31.5 cd/A31.0 lm/W[2]
Tercarbazole Derivative-31.8%39.4 cd/A61.5 lm/W[2]
Pyridinyl-CarbazoleIr(ppy)3 (Green)9.4% (at 1000 cd/m²)33.9 cd/A34.1 lm/W[7]

Key Characterization Techniques:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, luminance, and current efficiency.

  • Electroluminescence (EL) Spectroscopy: To measure the emission spectrum and calculate the CIE color coordinates.

  • External Quantum Efficiency (EQE) Measurement: To determine the overall device efficiency.

  • Operational Lifetime: To assess the stability and longevity of the device (e.g., LT50, the time for the luminance to decay to 50% of its initial value).

Conclusion

This compound stands as a versatile and strategically important intermediate for the synthesis of high-performance materials for OLEDs. Its carbazole core provides an excellent foundation for hole transport and high triplet energy, while the bromo-substituent allows for extensive functionalization to tailor the material's properties for specific applications, particularly as host materials in phosphorescent OLEDs. The protocols and data presented in this application note, based on the established principles of carbazole chemistry and performance of analogous materials, provide a robust framework for researchers and developers to utilize this compound in the creation of next-generation OLED devices.

References

The Versatility of Carbazole Derivatives in Organic Electronics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective devices. Central to this advancement is the development of novel organic semiconducting materials with tailored properties. Among these, carbazole and its derivatives have emerged as a cornerstone, demonstrating remarkable versatility and high performance in a range of applications, from vibrant organic light-emitting diodes (OLEDs) to efficient organic solar cells.[1][2][3] This guide provides an in-depth exploration of the application of carbazole derivatives in organic electronics, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

The Enduring Appeal of the Carbazole Moiety

The carbazole core, a fused aromatic system, possesses a unique combination of electronic and photophysical properties that make it an ideal building block for organic electronic materials.[2] Its electron-rich nature facilitates efficient hole transport, a critical function in many organic electronic devices.[1][4] Furthermore, the carbazole structure offers excellent thermal and chemical stability, contributing to the longevity and reliability of the resulting devices.[1][3][5] The ease of functionalization at various positions on the carbazole ring allows for precise tuning of its electronic energy levels, solubility, and morphology, enabling the rational design of materials for specific applications.[2][3]

Carbazole Derivatives in Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives have become indispensable in the fabrication of high-performance OLEDs, serving in various roles within the device architecture.[6][7]

Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, which can theoretically achieve 100% internal quantum efficiency, a phosphorescent emitter (guest) is dispersed within a host material.[8] Carbazole derivatives are widely used as host materials due to their high triplet energy levels, which are necessary to prevent energy back-transfer from the guest to the host, and their excellent charge-transporting properties.[8][9]

Protocol 1: Fabrication of a Solution-Processed Green Phosphorescent OLED using a Carbazole-Based Host

This protocol outlines the fabrication of a simple green PhOLED using a solution-processed carbazole derivative as the host material.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Carbazole-based host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl - CBP)

  • Green phosphorescent emitter (e.g., Tris(2-phenylpyridine)iridium(III) - Ir(ppy)₃)

  • Electron-transporting material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

Equipment:

  • Spin coater

  • Thermal evaporator

  • Glovebox with an inert atmosphere (N₂ or Ar)

  • UV-ozone cleaner

  • Source measure unit (SMU) for device characterization

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

  • Hole Injection Layer (HIL) Deposition:

    • In a glovebox, spin-coat the PEDOT:PSS dispersion onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120°C for 15 minutes on a hotplate to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the carbazole host material and the Ir(ppy)₃ guest emitter in chlorobenzene. A typical doping concentration is 10 wt% of the guest in the host.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 80°C for 10 minutes to remove the solvent.

  • Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a 30 nm layer of TPBi as the ETL at a rate of 1-2 Å/s.

    • Deposit a 1 nm layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

    • Deposit a 100 nm layer of Al as the cathode at a rate of 2-5 Å/s.

  • Encapsulation and Characterization:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

    • Characterize the current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE) of the device using a source measure unit and a calibrated photodetector.

Caption: Workflow for the fabrication of a solution-processed OLED.

Emitters in Fluorescent and TADF OLEDs

Carbazole derivatives themselves can act as efficient light emitters. By modifying the carbazole core with different electron-donating and electron-accepting groups, the emission color can be tuned across the visible spectrum.[7][10] Of particular interest is the development of carbazole-based emitters for blue OLEDs, which have historically been challenging to synthesize with high stability and efficiency.[10]

Furthermore, carbazole derivatives are key components in Thermally Activated Delayed Fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%.[1][11]

Carbazole Derivatives in Organic Solar Cells (OSCs)

The excellent hole-transporting properties of carbazole derivatives make them highly suitable for use as donor materials in organic solar cells.[12][13][14] In a typical bulk heterojunction (BHJ) OSC, a blend of a donor and an acceptor material is used as the active layer.

Donor Materials in Bulk Heterojunction OSCs

Carbazole-based polymers and small molecules have been extensively investigated as donor materials in OSCs.[12][13] Their deep highest occupied molecular orbital (HOMO) levels often lead to high open-circuit voltages (Voc) in the resulting devices.[12] The broad absorption spectra of many carbazole derivatives also contribute to efficient light harvesting.[12]

Protocol 2: Synthesis of a Representative Carbazole-Based Donor Material for OSCs

This protocol describes the synthesis of a simple carbazole-based donor molecule via a Suzuki-Miyaura cross-coupling reaction.

Reaction: Suzuki-Miyaura coupling of a borylated carbazole derivative with a brominated acceptor unit.

Materials:

  • N-alkylated 2,7-dibromocarbazole

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Brominated acceptor molecule (e.g., 4,7-dibromo-2,1,3-benzothiadiazole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Borylation of Carbazole:

    • In a Schlenk flask under an inert atmosphere, dissolve N-alkylated 2,7-dibromocarbazole, bis(pinacolato)diboron, and potassium acetate in anhydrous 1,4-dioxane.

    • Add Pd(dppf)Cl₂ as the catalyst.

    • Heat the reaction mixture at 80-90°C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane).

    • Purify the borylated carbazole derivative by column chromatography.

  • Suzuki-Miyaura Coupling:

    • In a Schlenk flask under an inert atmosphere, dissolve the purified borylated carbazole derivative and the brominated acceptor molecule in a mixture of toluene and water.

    • Add Na₂CO₃ as the base and Pd(PPh₃)₄ as the catalyst.

    • Heat the reaction mixture at 90-100°C for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Purify the final product by column chromatography and recrystallization.

  • Characterization:

    • Characterize the structure and purity of the synthesized carbazole derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthesis scheme for a carbazole-based donor material.

Carbazole Derivatives in Perovskite Solar Cells (PSCs)

Perovskite solar cells have emerged as a highly promising photovoltaic technology. In many PSC architectures, a hole-transporting material (HTM) is required to efficiently extract holes from the perovskite layer and transport them to the anode. Carbazole derivatives have shown great potential as HTMs in PSCs, offering a viable alternative to the commonly used but expensive spiro-OMeTAD.[15][16][17]

Hole-Transporting Materials in PSCs

Carbazole-based HTMs exhibit several desirable properties, including good hole mobility, suitable energy level alignment with the perovskite active layer, and good film-forming properties.[15][16] The chemical stability and ease of functionalization of carbazoles allow for the development of novel HTMs with improved performance and stability.[15][17] Cross-linkable carbazole-based HTMs have also been developed to create solvent-resistant films, which is advantageous for the fabrication of multilayer devices.[18]

Properties and Characterization of Carbazole Derivatives

The performance of organic electronic devices is intrinsically linked to the properties of the constituent materials. Therefore, thorough characterization of synthesized carbazole derivatives is crucial.

Thermal and Electrochemical Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and glass transition temperature (Tg) of the materials, respectively.[9][19][20] High thermal stability is essential for device longevity.[9]

Cyclic voltammetry (CV) is employed to determine the HOMO and LUMO energy levels of the carbazole derivatives.[19][20] These energy levels are critical for ensuring efficient charge injection and transport within the device.

Carbazole Derivative Decomposition Temp. (°C) Glass Transition Temp. (°C) HOMO (eV) LUMO (eV) Application Reference
H1361127--OLED Host[9]
H2386139--OLED Host[9]
V1205----PSC HTM[18]
V1206----PSC HTM[18]
DTCz-TBT---5.27-OSC Donor[12]
DTCz-3TBT---5.08-OSC Donor[12]
7a291---Organic Electronics[19]
7b307---Organic Electronics[19]

Table 1: Selected Properties of Carbazole Derivatives.

Conclusion and Future Outlook

Carbazole derivatives have firmly established themselves as a versatile and high-performing class of materials in the field of organic electronics. Their unique combination of properties, coupled with the ability to fine-tune their characteristics through chemical modification, has led to significant advancements in OLEDs, OSCs, and PSCs. The ongoing research and development of novel carbazole-based materials promise to further enhance the efficiency, stability, and commercial viability of organic electronic devices, paving the way for a future of flexible and sustainable technologies.

References

Application Notes and Protocols for the N-Alkylation of 3-Bromo-9H-Carbazole in the Synthesis of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 3-Bromo-9H-Carbazole Derivatives

The carbazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, materials science, and pharmaceuticals.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets. The strategic introduction of substituents at the 9-position (the nitrogen atom) and the 3-position significantly modulates the molecule's physicochemical and pharmacological properties. 3-Bromo-9H-carbazole, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization, such as cross-coupling reactions, while the N-H bond is amenable to alkylation.

N-alkylation of the 3-bromo-9H-carbazole core is a critical transformation for generating a diverse library of compounds with potential therapeutic applications, including antimicrobial, antitumor, antiepileptic, and neuroprotective agents.[2][3] This guide provides a comprehensive overview of the key methodologies for the N-alkylation of 3-bromo-9H-carbazole, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers and scientists in drug development.

Core Chemical Principles: Understanding the N-Alkylation of Carbazole

The nitrogen atom in the carbazole ring system is weakly acidic, with a pKa in the mid-teens.[4] This allows for its deprotonation by a suitable base to form a nucleophilic carbazolide anion. This anion can then react with an electrophilic alkylating agent in a nucleophilic substitution reaction to form a new carbon-nitrogen bond.

The choice of reaction conditions, including the base, solvent, and nature of the alkylating agent, is crucial for achieving high yields and preventing side reactions. The following sections will delve into specific, field-proven protocols for the N-alkylation of 3-bromo-9H-carbazole.

Methodology 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most direct and widely used method for the N-alkylation of carbazoles. The reaction proceeds via an SN2 mechanism and is effective for a range of primary and some secondary alkyl halides.

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base is required to deprotonate the carbazole N-H. Common choices include potassium hydroxide (KOH), sodium hydride (NaH), and potassium carbonate (K₂CO₃).[5][6] The choice of base can influence the reaction rate and selectivity. For instance, NaH in an aprotic solvent like DMF or THF provides a strong, non-nucleophilic base that irreversibly deprotonates the carbazole, driving the reaction to completion.[6]

  • Solvent System: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (MeCN) are typically used.[5][7][8] These solvents are capable of dissolving both the carbazole substrate and the inorganic base, facilitating the reaction. Anhydrous (dry) solvents are recommended, especially when using reactive bases like NaH, to prevent quenching of the base.[6]

  • Alkylating Agent: Primary alkyl halides (iodides, bromides, or chlorides) are the most common electrophiles. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

  • Temperature: The reaction temperature is typically maintained between room temperature and gentle heating (e.g., 80 °C) to ensure a reasonable reaction rate without promoting decomposition or side reactions.[6]

Experimental Workflow Diagram:

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve 3-bromo-9H-carbazole in anhydrous solvent add_base Add base (e.g., NaH, K₂CO₃) start->add_base stir_deprotonate Stir for deprotonation add_base->stir_deprotonate add_alkyl_halide Add alkyl halide dropwise stir_deprotonate->add_alkyl_halide react Stir at appropriate temperature add_alkyl_halide->react monitor Monitor reaction by TLC react->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product Obtain pure N-alkylated product purify->end_product PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Carbazole_H Carbazole-H Carbazolide Carbazolide Anion Carbazole_H->Carbazolide Deprotonation Base Base (e.g., KOH) Base->Carbazolide PTC_RX [PTC⁺][Carbazolide⁻] Carbazolide->PTC_RX Ion Exchange AlkylHalide Alkyl Halide (R-X) Product N-Alkyl Carbazole AlkylHalide->Product PTC_Cat PTC Catalyst (Q⁺X⁻) Product->PTC_Cat Regenerates Catalyst PTC_RX->AlkylHalide Alkylation PTC_Cat->PTC_RX

References

Introduction: The Convergence of Carbazole Chemistry and C-P Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Hirao Reaction: Synthesis of Diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate

Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry. Their unique electronic and photophysical properties, stemming from a rigid, electron-rich aromatic structure, have led to their widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as scaffolds for pharmacologically active compounds.[1][2] The functionalization of the carbazole core is critical to tuning these properties, and the introduction of a phosphonate group via C-P cross-coupling opens a gateway to novel materials and molecular architectures.

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, stands out as a robust and versatile method for forming carbon-phosphorus bonds.[3][4] Unlike the classical Michaelis-Arbuzov reaction, the Hirao coupling is not limited to activated substrates and provides a direct route to aryl and vinyl phosphonates, which are valuable synthetic intermediates.[3] They can be transformed into phosphonic acids for creating metal-organic frameworks (MOFs)[5][6], used as ligands in catalysis, or incorporated into biologically active molecules.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Hirao reaction for the synthesis of diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate from 3-bromo-9-phenyl-9H-carbazole. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss the characterization and potential applications of the resulting carbazole phosphonate.

Mechanistic Insights: The Palladium Catalytic Cycle

The Hirao reaction proceeds via a catalytic cycle analogous to other well-known palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[4][7] The generally accepted mechanism involves three primary steps: oxidative addition, ligand exchange, and reductive elimination.[8] When using a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂), an initial in-situ reduction to the active Pd(0) species is required. This reduction can be facilitated by reagents like triethylamine or by the phosphite reagent itself.[3][8]

The key stages of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (3-bromo-9-phenyl-9H-carbazole), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[4]

  • Ligand Exchange: The dialkyl phosphite, which exists in equilibrium with its trivalent tautomer (a phosphinite), coordinates to the palladium center, displacing the bromide anion.[9] The presence of a base, typically an amine like triethylamine (Et₃N), facilitates this step by deprotonating the phosphite.

  • Reductive Elimination: The final step involves the reductive elimination of the aryl and phosphonyl groups from the Pd(II) center. This forms the desired C-P bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]

Hirao_Mechanism Catalytic Cycle of the Hirao Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate Ar-Pd(II)(L)₂-Br pd0->pd_intermediate oxidative_addition Oxidative Addition pd_phosphite_complex Ar-Pd(II)(L)₂-P(O)(OR)₂ pd_intermediate->pd_phosphite_complex ligand_exchange Ligand Exchange byproduct H-Base⁺ Br⁻ ligand_exchange->byproduct pd_phosphite_complex->pd0 reductive_elimination Reductive Elimination product Ar-P(O)(OR)₂ (Carbazole Phosphonate) reductive_elimination->product aryl_halide Ar-Br (3-bromo-9-phenyl-9H-carbazole) aryl_halide->oxidative_addition phosphite (RO)₂P(O)H + Base phosphite->ligand_exchange

A simplified catalytic cycle for the Hirao reaction.

Experimental Protocol and Workflow

This protocol details the synthesis of diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate. The methodology is designed to be self-validating by providing clear checkpoints and expected outcomes. Recent developments have shown that the Hirao reaction can be performed efficiently without the addition of expensive phosphine ligands, instead using a slight excess of the phosphite reagent which can also serve as a ligand for the palladium catalyst.[10]

Materials and Equipment
Reagent/MaterialGradeSupplier
3-bromo-9-phenyl-9H-carbazole≥97%Standard chemical suppliers
Palladium(II) acetate (Pd(OAc)₂)≥98%Standard chemical suppliers
Diethyl phosphite ((EtO)₂P(O)H)≥98%Standard chemical suppliers
Triethylamine (Et₃N)≥99%, distilledStandard chemical suppliers
TolueneAnhydrous, ≥99.8%Standard chemical suppliers
Dichloromethane (DCM)ACS GradeStandard chemical suppliers
Ethyl acetate (EtOAc)ACS GradeStandard chemical suppliers
HexanesACS GradeStandard chemical suppliers
Silica Gel230-400 meshStandard chemical suppliers
Schlenk flask50 mL or 100 mLLaboratory glassware supplier
Magnetic stirrer with heating-Laboratory equipment supplier
Inert gas supply (N₂ or Ar)High purityGas supplier
Standard glassware for workup-Laboratory glassware supplier
Rotary evaporator-Laboratory equipment supplier
Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere):

    • Place a magnetic stir bar into a 100 mL Schlenk flask.

    • Add 3-bromo-9-phenyl-9H-carbazole (1.0 eq, e.g., 1.61 g, 5.0 mmol) and palladium(II) acetate (0.05 eq, 56 mg, 0.25 mmol) to the flask.

    • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is oxygen-sensitive; an inert atmosphere is crucial to prevent its deactivation and ensure reproducibility.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add anhydrous toluene (25 mL) via syringe.

    • Add triethylamine (2.0 eq, 1.4 mL, 10.0 mmol) via syringe.

    • Finally, add diethyl phosphite (1.5 eq, 0.97 mL, 7.5 mmol) dropwise via syringe while stirring. Causality: A slight excess of diethyl phosphite ensures complete reaction and can act as a ligand for the palladium center, stabilizing the catalytic species.[10]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup and Purification:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with dichloromethane (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any acidic impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product will appear as a brown or yellow oil/solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc).

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent in vacuo to yield diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate as a white to off-white solid.

References

Application Notes and Protocols for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Carbazole Derivatives in Organic Photovoltaics

Carbazole-based materials have emerged as a significant class of organic semiconductors for optoelectronic applications, including organic solar cells (OSCs). Their popularity stems from a combination of desirable properties: high hole mobility, good thermal and chemical stability, and the ease with which their electronic properties can be tuned through chemical modification.[1] The carbazole moiety acts as an excellent electron-donating core, which is a key characteristic for efficient hole transport materials (HTMs).[2]

3-Bromo-9-(naphthalen-2-yl)-9H-carbazole is a promising candidate within this family. The incorporation of a naphthalene unit is expected to enhance π-π stacking and charge carrier mobility, while the bromo-substitution provides a reactive site for further functionalization, allowing for the fine-tuning of its energy levels.[3] This document outlines the potential application of this molecule as a hole-transporting material in OSCs, providing detailed protocols for its synthesis, device fabrication, and characterization.

Physicochemical Properties and Material Specifications

This compound is a pale yellow to orange crystalline solid.[4] Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₂H₁₄BrN[5]
Molecular Weight 372.26 g/mol [5]
Appearance Pale yellow to orange crystalline powder[4]
Melting Point ~180-184 °C[4]
Solubility Soluble in common organic solvents (e.g., chloroform, dichloromethane)[4]
Electronic Properties (Theoretical)

While experimental data for this compound is limited, theoretical studies on similar carbazole-naphthalene structures using Density Functional Theory (DFT) can provide insights into its expected electronic properties.[3] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining its suitability as an HTM. An appropriate HOMO level is required for efficient hole extraction from the photoactive layer, while a high LUMO level is necessary to block electrons from reaching the anode.[6]

Synthesis Protocol

The following is a proposed synthesis route for this compound, adapted from the synthesis of its isomer, 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole.[7]

Step 1: N-Arylation of 3-Bromo-9H-carbazole

This procedure involves a copper-catalyzed Ullmann condensation reaction.

Materials:

  • 3-Bromo-9H-carbazole

  • 2-Bromonaphthalene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 1,10-Phenanthroline

  • Toluene (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-Bromo-9H-carbazole (1.0 eq), 2-Bromonaphthalene (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add 1,10-Phenanthroline (0.2 eq) as a ligand.

  • Add anhydrous toluene to the flask.

  • Stir the reaction mixture at reflux (approximately 110-120 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Application in Organic Solar Cells: A Step-by-Step Fabrication Protocol

This section details the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell using this compound as the hole transport layer.

Device Architecture

A typical device architecture is as follows: ITO / This compound (HTL) / Donor:Acceptor Active Layer / Electron Transport Layer (ETL) / Cathode.

cluster_0 Organic Solar Cell Stack Cathode Cathode (e.g., Al) ETL Electron Transport Layer (e.g., LiF) ETL->Cathode Active_Layer Active Layer (e.g., P3HT:PCBM) Active_Layer->ETL HTL HTL: this compound HTL->Active_Layer Anode Anode (ITO-coated glass) Anode->HTL Sunlight

Caption: Conventional device architecture of an organic solar cell.

Fabrication Workflow

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Finalization ITO_Cleaning 1. ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) Plasma_Treatment 2. O₂ Plasma Treatment ITO_Cleaning->Plasma_Treatment HTL_Deposition 3. Spin-coat HTL Solution (this compound in Chlorobenzene) Plasma_Treatment->HTL_Deposition HTL_Annealing 4. Anneal HTL HTL_Deposition->HTL_Annealing Active_Layer_Deposition 5. Spin-coat Active Layer (e.g., P3HT:PCBM in Dichlorobenzene) HTL_Annealing->Active_Layer_Deposition Active_Layer_Annealing 6. Anneal Active Layer Active_Layer_Deposition->Active_Layer_Annealing Cathode_Deposition 7. Thermal Evaporation of Cathode (e.g., LiF/Al) Active_Layer_Annealing->Cathode_Deposition Encapsulation 8. Device Encapsulation Cathode_Deposition->Encapsulation

Caption: Workflow for organic solar cell fabrication.

Detailed Protocol:

  • Indium Tin Oxide (ITO) Substrate Preparation:

    • Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with oxygen plasma for 5-10 minutes to enhance the work function and improve the wettability of the HTL solution.

  • Hole Transport Layer (HTL) Deposition:

    • Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL.

    • Spin-coat the HTL solution onto the cleaned ITO substrate. A typical spin-coating program would be 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 100-120 °C for 10 minutes to remove residual solvent.

  • Active Layer Deposition:

    • Prepare a solution of the donor-acceptor blend (e.g., P3HT:PCBM in a 1:0.8 weight ratio) in a solvent such as dichlorobenzene.

    • Spin-coat the active layer solution on top of the HTL.

    • Anneal the device at a temperature optimized for the specific active layer blend (e.g., 130-150 °C for P3HT:PCBM) to promote the formation of a favorable morphology for charge separation and transport.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of an electron transport material (e.g., LiF, ~1 nm) followed by a thicker layer of a low work function metal (e.g., Al, ~100 nm) at a high vacuum (<10⁻⁶ Torr).

  • Encapsulation:

    • To prevent degradation from moisture and oxygen, encapsulate the devices using a UV-curable epoxy resin and a glass coverslip in an inert atmosphere (e.g., a glovebox).

Characterization Protocols

Current Density-Voltage (J-V) Characteristics

The performance of the fabricated solar cells is evaluated by measuring their J-V characteristics under simulated solar illumination.

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

Procedure:

  • Calibrate the light intensity of the solar simulator to 100 mW/cm² using a certified reference silicon solar cell.

  • Place the fabricated OSC under the solar simulator.

  • Connect the device to the SMU.

  • Sweep the voltage from -1 V to 1 V and measure the corresponding current.

  • From the J-V curve, extract the key photovoltaic parameters:

    • Open-circuit voltage (Voc): The voltage at which the current is zero.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the squareness of the J-V curve, calculated as FF = (Jmp * Vmp) / (Jsc * Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc * Voc * FF) / Pin, where Pin is the incident light power density (100 mW/cm²).

External Quantum Efficiency (EQE)

EQE measures the ratio of collected charge carriers to incident photons at a specific wavelength.

Equipment:

  • Monochromatic light source

  • Lock-in amplifier

  • Calibrated photodiode

Procedure:

  • Illuminate the device with monochromatic light of varying wavelengths.

  • Measure the resulting short-circuit current.

  • Compare the current to that of a calibrated photodiode to determine the EQE at each wavelength.

  • The integral of the EQE spectrum with respect to the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.

References

Application Notes and Protocols: Synthesis and Evaluation of Benzofuran-Tethered Triazolylcarbazoles as Potential Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Strategic Approach to Targeting SARS-CoV-2

The global health crisis instigated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for novel antiviral therapeutics. Viral entry and replication are orchestrated by a concert of viral proteins, which present prime targets for therapeutic intervention. Among these, the main protease (Mpro or 3CLpro), the spike glycoprotein, and the RNA-dependent RNA polymerase (RdRp) are considered critical for the viral life cycle.[1] Mpro is essential for processing viral polyproteins, the spike glycoprotein mediates viral entry into host cells, and RdRp is crucial for viral genome replication.[1]

This document provides a comprehensive guide to the synthesis and evaluation of a novel class of compounds, benzofuran-tethered triazolylcarbazoles, as potential inhibitors of these key SARS-CoV-2 targets. The rationale for this molecular architecture lies in the established biological activities of the constituent moieties: benzofuran, triazole, and carbazole scaffolds are known to possess a wide range of pharmacological properties, including antiviral effects.[1] This guide is designed to provide both the conceptual framework and the detailed experimental protocols necessary for the successful synthesis and preliminary biological assessment of these promising compounds.

I. Synthetic Strategy and Protocols

The synthetic route to the target benzofuran-tethered triazolylcarbazoles is a multi-step process that begins with the synthesis of key intermediates. The overall workflow is depicted in the diagram below.

Synthetic_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis A 9-Ethyl-9H-carbazol-3-amine C 2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide A->C Pyridine, DCM B 2-Bromoacetyl bromide B->C I Benzofuran-tethered Triazolylcarbazoles (9a-j) C->I S-alkylation K2CO3, DMF D Substituted Salicylaldehydes F Ethyl 2-(formylphenoxy)acetate derivatives D->F K2CO3, Acetone E Ethyl Bromoacetate E->F H Substituted Benzofuran-based Triazoles F->H 1. K2CO3, Ethanol 2. Acetic Acid G Thiosemicarbazide G->H H->I

Figure 1: General synthetic workflow for benzofuran-tethered triazolylcarbazoles.

Protocol 1: Synthesis of 2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Intermediate C)

This protocol outlines the synthesis of the carbazole-containing intermediate.

Materials:

  • 9-Ethyl-9H-carbazol-3-amine

  • 2-Bromoacetyl bromide

  • Pyridine

  • Dichloromethane (DCM)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 9-Ethyl-9H-carbazol-3-amine (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromoacetyl bromide (1.1 equivalents) in dichloromethane to the cooled mixture with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with distilled water and then with a saturated sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide as a solid.

Protocol 2: Synthesis of Substituted Benzofuran-based Triazoles (Intermediate H)

This protocol describes the synthesis of the benzofuran-triazole intermediates.

Materials:

  • Substituted salicylaldehydes

  • Ethyl bromoacetate

  • Potassium carbonate (K2CO3)

  • Acetone

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of Ethyl 2-(formylphenoxy)acetate derivatives (F):

    • To a solution of the appropriately substituted salicylaldehyde (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

    • Add ethyl bromoacetate (1.2 equivalents) and reflux the mixture for 8-10 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the reaction mixture and evaporate the solvent to obtain the crude ethyl 2-(formylphenoxy)acetate derivative.

  • Synthesis of Substituted Benzofuran-based Triazoles (H):

    • To a solution of the crude ethyl 2-(formylphenoxy)acetate derivative (1 equivalent) in ethanol, add potassium carbonate (1.2 equivalents) and thiosemicarbazide (1.1 equivalents).

    • Reflux the mixture for 6-8 hours.

    • After cooling, add glacial acetic acid and continue to reflux for another 4-6 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the substituted benzofuran-based triazole.

Protocol 3: Synthesis of Final Benzofuran-tethered Triazolylcarbazoles (9a-j)

This protocol details the final S-alkylation step to link the two key intermediates.

Materials:

  • Substituted benzofuran-based triazole (Intermediate H)

  • 2-Bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (Intermediate C)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted benzofuran-based triazole (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure benzofuran-tethered triazolylcarbazole. The synthesis of a novel series of substituted benzofuran-tethered triazolylcarbazoles was achieved with yields ranging from 65–89% through the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide.[1][2]

II. In-Silico Evaluation: Predicting Antiviral Potential

Prior to undertaking resource-intensive in-vitro and in-vivo studies, in-silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provide valuable insights into the potential efficacy and drug-likeness of the synthesized compounds.

Protocol 4: Molecular Docking Studies

Objective: To predict the binding affinity and interaction patterns of the synthesized compounds with the active sites of SARS-CoV-2 Mpro (PDB ID: 6LU7), spike glycoprotein (PDB ID: 6WPT), and RdRp (PDB ID: 6M71).[1]

Software: Molecular Operating Environment (MOE) or similar molecular modeling software.

Procedure:

  • Protein Preparation:

    • Download the crystal structures of the target proteins (Mpro, Spike, RdRp) from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and performing energy minimization to correct any structural artifacts.

    • Identify and define the active site for docking based on the co-crystallized ligand or literature reports.

  • Ligand Preparation:

    • Draw the 2D structures of the synthesized benzofuran-tethered triazolylcarbazoles.

    • Convert the 2D structures to 3D and perform energy minimization.

  • Molecular Docking:

    • Perform docking of each ligand into the prepared active site of each target protein using a suitable docking algorithm (e.g., Induced Fit Docking).

    • Generate a set of docking poses for each ligand and rank them based on a scoring function (e.g., binding energy in Kcal/mol).

  • Analysis:

    • Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site.

    • Visualize the ligand-protein complexes to understand the binding mode.

Data Presentation: Summary of Molecular Docking Results

The following table summarizes the predicted binding affinities of the synthesized compounds against the SARS-CoV-2 target proteins.

Compound IDMpro (6LU7) Binding Score (Kcal/mol)Spike (6WPT) Binding Score (Kcal/mol)RdRp (6M71) Binding Score (Kcal/mol)
9a ---
9b -8.83-6.43-
9c -8.92--
9d --6.38-
9e -8.77-6.69-7.61
9f --6.41-
9g ---7.62
9h -8.76-6.54-8.10
9i -8.87-6.44-8.01
9j -8.85-6.56-7.54

Data extracted from Zahoor et al., 2024.[1]

Compounds 9c , 9i , and 9b exhibited the most promising binding affinities for the main protease.[1] Notably, compounds 9e , 9h , 9i , and 9j demonstrated strong binding to all three targets.[1]

Docking_Interaction cluster_ligand Compound 9c cluster_protein SARS-CoV-2 Main Protease (Mpro) cluster_interactions Ligand Benzofuran-tethered Triazolylcarbazole (9c) HBond Hydrogen Bonding Ligand->HBond Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic VdW Van der Waals Forces Ligand->VdW Mpro Active Site Residues HBond->Mpro Hydrophobic->Mpro VdW->Mpro

Figure 2: Conceptual diagram of ligand-protein interactions in molecular docking.

III. In-Vitro and Cell-Based Assay Protocols

While in-silico studies are predictive, experimental validation is crucial. The following are established protocols for evaluating the anti-SARS-CoV-2 activity of novel compounds.

Protocol 5: In-Vitro SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

This fluorescence-based assay measures the enzymatic activity of Mpro.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate

  • Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)

  • Synthesized compounds (test inhibitors)

  • Known Mpro inhibitor (positive control, e.g., GC376)

  • DMSO (for dissolving compounds)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add a small volume of the compound dilutions.

  • Add the Mpro enzyme solution to each well and incubate for a short period at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 6: Cell-Based SARS-CoV-2 Spike-ACE2 Interaction Assay

This assay quantifies the inhibition of the interaction between the viral spike protein and the human ACE2 receptor on the cell surface.

Materials:

  • HEK-293T cells stably expressing human ACE2 (HEK-293T-hACE2)

  • Recombinant biotinylated SARS-CoV-2 Spike S1 protein

  • Synthesized compounds

  • Streptavidin-conjugated fluorescent probe (e.g., Streptavidin-PE)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PBS

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Seed HEK-293T-hACE2 cells in a 96-well plate and grow to confluency.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the biotinylated Spike S1 protein with the compound dilutions for 30-60 minutes at 37 °C.

  • Wash the cells with PBS and add the Spike-compound mixtures to the cells.

  • Incubate for 1 hour at 37 °C to allow for binding.

  • Wash the cells with FACS buffer to remove unbound protein.

  • Add the streptavidin-conjugated fluorescent probe and incubate for 30 minutes on ice, protected from light.

  • Wash the cells again with FACS buffer.

  • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the fluorescence intensity of the cell population.

  • Calculate the percent inhibition of Spike-ACE2 binding for each compound concentration and determine the IC50 value.

IV. Conclusion and Future Directions

The synthetic protocols and in-silico evaluation detailed herein provide a robust framework for the development of novel benzofuran-tethered triazolylcarbazoles as potential anti-SARS-CoV-2 agents. The molecular docking results have identified several promising candidates with high predicted binding affinities for key viral targets.

The next critical step is the experimental validation of these in-silico findings using the provided in-vitro and cell-based assay protocols. Compounds demonstrating significant activity in these assays should then be advanced to more complex models, such as SARS-CoV-2 pseudovirus or live virus neutralization assays, to confirm their antiviral efficacy. Further optimization of the lead compounds through structure-activity relationship (SAR) studies will be essential for improving potency and drug-like properties. This integrated approach of rational design, efficient synthesis, and systematic biological evaluation is paramount in the quest for effective treatments for COVID-19 and future coronavirus outbreaks.

V. References

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. International Journal of Molecular Sciences, 25(23), 12708. --INVALID-LINK--

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp. PubMed Central. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Bromo-9H-Carbazole

Author: BenchChem Technical Support Team. Date: January 2026

As a foundational building block in materials science and pharmaceutical development, particularly for creating host materials in highly efficient OLEDs, the synthesis of 3-bromo-9H-carbazole demands precision.[1][2] The primary challenge in its preparation lies in controlling the electrophilic bromination to selectively yield the mono-brominated product while minimizing the formation of the common 3,6-dibromocarbazole byproduct.[3] This guide provides in-depth troubleshooting and answers to frequently asked questions to empower researchers in optimizing this crucial synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each answer provides not just a solution, but the underlying chemical principles to inform your experimental design.

Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted carbazole starting material. What are the likely causes and how can I fix this?

A1: This issue points to an incomplete or stalled reaction. Several factors could be at play:

  • Possible Cause 1: Insufficient Reaction Time or Temperature.

    • Explanation: Electrophilic aromatic substitution, while generally favorable for an activated system like carbazole, still requires sufficient time and energy to proceed to completion. The reaction is often initiated at 0°C to control selectivity and then allowed to warm to room temperature.[4] If the reaction remains at a low temperature or the duration is too short, it may not reach completion.

    • Solution: Continue to monitor the reaction via Thin Layer Chromatography (TLC) until the starting material spot has been consumed or is no longer diminishing. If the reaction has stalled at room temperature, consider gently warming the mixture to 30-40°C, but be aware this may increase the risk of over-bromination.[3]

  • Possible Cause 2: Reagent Purity or Activity.

    • Explanation: N-bromosuccinimide (NBS) can decompose over time, especially if exposed to moisture or light. If your NBS is old or has been improperly stored, its effective concentration will be lower than expected, leading to an incomplete reaction.

    • Solution: Use freshly opened or purified NBS for the reaction. The purity of the starting carbazole and the dryness of the solvent are also critical for a clean reaction.

  • Possible Cause 3: Poor Solubility.

    • Explanation: If the carbazole starting material is not fully dissolved in the solvent, the reaction becomes heterogeneous and the rate will be significantly slower.

    • Solution: Ensure all reagents are completely dissolved before proceeding. Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used due to their excellent solvating properties for carbazole.[3] If solubility remains an issue, a modest increase in solvent volume may be necessary.

Q2: I'm getting a significant amount of a second, less polar byproduct on my TLC, which I suspect is 3,6-dibromocarbazole. How can I prevent this over-bromination?

A2: The formation of 3,6-dibromocarbazole is the most common side reaction and is a direct result of the high reactivity of the carbazole nucleus.[3] The initial bromination at the 3-position does not significantly deactivate the ring, making the electronically equivalent 6-position susceptible to a second bromination.

  • Primary Solution: Strict Stoichiometric Control.

    • Explanation: This is the most critical parameter. An excess of the brominating agent is the primary driver of di-substitution.

    • Action: Use a precise molar equivalent of NBS, typically ranging from 1.0 to 1.05 equivalents relative to carbazole.[3] Carefully weigh your reagents and ensure accurate calculation of molar amounts.

  • Secondary Solution: Temperature Management.

    • Explanation: Higher temperatures increase the reaction rate, but often at the cost of selectivity.[3] A faster reaction can more easily lead to the formation of the di-brominated product before all the starting material is consumed.

    • Action: Begin the reaction at a low temperature (0°C is common) by adding the NBS solution dropwise to the carbazole solution.[4][5] After the addition is complete, allow the reaction to warm slowly to room temperature. This controlled temperature profile helps favor the mono-bromination.

  • Tertiary Solution: Reaction Time.

    • Explanation: Allowing the reaction to proceed for an unnecessarily long time after the starting material has been consumed can provide an opportunity for the desired mono-bromo product to be further brominated.

    • Action: Monitor the reaction closely by TLC. Once the carbazole is consumed, proceed with the workup promptly.

G Troubleshooting Over-bromination cluster_0 Problem Identification cluster_1 Primary Checks & Solutions cluster_2 Corrective Actions Problem High 3,6-dibromocarbazole content detected Stoichiometry 1. Check NBS Stoichiometry (Most common cause) Problem->Stoichiometry Temp 2. Review Temperature Profile Problem->Temp Time 3. Evaluate Reaction Time Problem->Time Stoichiometry_Sol Use 1.0-1.05 eq. NBS. Weigh accurately. Stoichiometry->Stoichiometry_Sol Temp_Sol Add NBS at 0°C. Allow slow warming to RT. Temp->Temp_Sol Time_Sol Monitor by TLC. Work up promptly after carbazole is consumed. Time->Time_Sol

Decision workflow for troubleshooting over-bromination.

Q3: I'm struggling to purify the product. How can I effectively separate 3-bromo-9H-carbazole from the starting material and the di-brominated byproduct?

A3: Purification can be challenging due to the similar polarities of the three components (carbazole, 3-bromo-9H-carbazole, and 3,6-dibromo-9H-carbazole). A combination of methods is often most effective.

  • Method 1: Recrystallization.

    • Explanation: This is often the most effective technique for removing impurities on a larger scale. The goal is to find a solvent system where the desired product has lower solubility than the impurities at a given temperature.

    • Procedure: Experiment with different solvents. Ethanol, or mixtures of ethyl acetate and hexane, are commonly used.[3][5] Chloroform has also been reported to yield pure white crystals.[4] Dissolve the crude material in a minimum amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals, leaving impurities in the mother liquor.

  • Method 2: Column Chromatography.

    • Explanation: For smaller scales or when recrystallization is ineffective, silica gel column chromatography provides excellent separation.

    • Procedure: A typical eluent system is a mixture of ethyl acetate and hexane (or petroleum ether).[4] Start with a low polarity mixture (e.g., 1:20 ethyl acetate:hexane) and gradually increase the polarity. The less polar 3,6-dibromocarbazole will elute first, followed by the desired 3-bromo-9H-carbazole, and finally the more polar carbazole starting material. Use TLC to guide your choice of solvent system and to analyze the collected fractions.

Frequently Asked Questions (FAQs)

Q1: Why is N-Bromosuccinimide (NBS) the preferred brominating agent for this synthesis?

A1: NBS is widely preferred over elemental bromine (Br₂) for several reasons related to safety, handling, and reaction control.[3]

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle and weigh than highly corrosive and volatile liquid bromine.[6]

  • Reaction Control: In the presence of a trace amount of HBr, NBS serves as a source of Br₂ at a very low and constant concentration. This low concentration is key to preventing runaway reactions and minimizing over-bromination, thereby enhancing selectivity for the mono-brominated product.[7]

  • Mechanism: The reaction proceeds via an electrophilic aromatic substitution pathway. While NBS is often associated with radical reactions (e.g., benzylic bromination), in polar solvents like DMF, it facilitates electrophilic bromination of activated aromatic rings.[7]

Q2: What is the role of the solvent (e.g., DMF vs. THF) in this reaction?

A2: The choice of solvent is critical and influences several aspects of the reaction:

  • Solubility: As mentioned, the solvent must fully dissolve the carbazole starting material. DMF is an excellent polar aprotic solvent for this purpose.[4] THF is another common choice.[8]

  • Reaction Rate & Mechanism: The polarity of the solvent can affect the reaction rate and even the regioselectivity.[3] Polar solvents like DMF can stabilize the charged intermediates in the electrophilic substitution mechanism, facilitating the reaction.[9]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure product should show a single spot. It can also be used to compare the Rf value of your product to that of the starting material. A common mobile phase is ethyl acetate/hexane (1:6 v/v), where 3-bromo-9H-carbazole has a reported Rf of 0.43.[4]

  • Melting Point: A sharp melting point close to the literature value (200–201°C) is a good indicator of purity.[4]

  • Spectroscopy:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method for structural confirmation. You should be able to identify the characteristic signals for the carbazole protons and confirm the substitution pattern.[5]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product (246.1 g/mol ) and the presence of bromine through the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[5]

Optimized Experimental Protocol

This protocol is a synthesis of common procedures reported in the literature for the selective mono-bromination of carbazole.[4][5]

Materials:

  • Carbazole (1.00 g, 5.98 mmol)

  • N-Bromosuccinimide (NBS) (1.09 g, 6.10 mmol, 1.02 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (25 mL)

  • Distilled Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve carbazole (1.00 g) in anhydrous DMF (15 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0°C.

  • NBS Addition: Separately, dissolve NBS (1.09 g) in anhydrous DMF (10 mL). Add this solution dropwise to the cooled carbazole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., 1:6 ethyl acetate/hexane).

  • Quenching & Precipitation: Once the reaction is complete (disappearance of carbazole), pour the reaction mixture into a beaker containing 200 mL of cold distilled water. A cream-colored precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with distilled water (3 x 30 mL) to remove residual DMF and succinimide.

  • Drying: Air-dry the crude product on the filter paper. For further drying, it can be dissolved in ethyl acetate, dried over anhydrous Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield a brown or off-white solid.[4]

Purification:

  • Recrystallization: Recrystallize the crude solid from hot ethanol or a chloroform/hexane mixture to obtain pure 3-bromo-9H-carbazole as white crystals.[4][5]

G cluster_0 Reaction Phase cluster_1 Workup & Isolation Phase cluster_2 Purification Phase A 1. Dissolve Carbazole in DMF B 2. Cool to 0°C A->B C 3. Add NBS/DMF solution dropwise B->C D 4. Stir at Room Temperature (2-4h) Monitor via TLC C->D E 5. Quench in Cold Water D->E Reaction Complete F 6. Filter to Isolate Precipitate E->F G 7. Wash solid with H₂O F->G H 8. Dry Crude Product G->H I 9. Recrystallize from Ethanol or Chloroform/Hexane H->I J 10. Characterize Pure Product (NMR, MS, MP) I->J

General experimental workflow for 3-bromo-9H-carbazole synthesis.

Comparative Data on Reaction Conditions

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
NBS (1.0 eq)DMF0 → RT2447[4][10]
NBS (1.0 eq)DMF0 → RT272
NBS (1.0 eq)THFRTNot specified95

Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of purification.

References

Technical Support Center: Stabilizing Carbazole-Based Materials in Electronic Devices

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for carbazole-based materials. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to address the challenges of material degradation in your electronic device research. Carbazole derivatives are prized for their excellent hole-transporting properties, high thermal stability, and wide bandgaps, making them crucial components in Organic Light-Emitting Diodes (OLEDs), Perovskite Solar Cells (PSCs), and other organic electronic devices.[1][2][3][4][5] However, their susceptibility to various degradation pathways can limit device lifetime and performance. This center offers field-proven insights and scientifically-grounded protocols to help you mitigate these issues and enhance the stability of your devices.

Troubleshooting Guide: Common Degradation Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Rapid Decrease in Device Luminance or Efficiency

Symptom: Your OLED device shows a significant drop in brightness, or your solar cell's power conversion efficiency (PCE) declines rapidly under operation. You may also observe changes in the electroluminescence (EL) spectrum, such as the appearance of new, longer-wavelength emission bands.[6][7][8][9]

Potential Causes & Solutions:

  • Electrochemical Instability: Under electrical stress, carbazole-based materials can undergo irreversible oxidation or reduction, leading to the formation of non-emissive species and an increase in driving voltage.[1]

    • Causality: The C-N bond in some carbazole derivatives can be susceptible to cleavage, especially in the anionic state, leading to molecular breakdown.[6][10][11] This is a significant degradation pathway in blue OLED host materials.

    • Solution:

      • Device Architecture Optimization: Design your device with well-matched energy levels between adjacent layers to ensure balanced charge injection and transport. This reduces charge accumulation at interfaces and minimizes electrical stress on the carbazole layer.[1][12]

      • Operate at Lower Current Density: Reducing the operational current density can significantly lower electrical stress and slow down degradation.[1]

      • Cyclic Voltammetry Analysis: Perform cyclic voltammetry to understand the redox behavior of your specific carbazole derivative and identify its electrochemical stability window. This will help in selecting appropriate operating voltages.

  • Exciton-Induced Degradation: In OLEDs, the interaction of excitons (bound electron-hole pairs) with the carbazole host material can lead to morphological changes, such as aggregation.[6][7][8][9]

    • Causality: These aggregates can form quenching centers or create new emissive states (electroplexes or electromers), altering the emission spectrum and reducing overall efficiency.[6][7][8][9] This is often observed as a red-shift in the EL spectrum.

    • Solution:

      • Host-Guest System Optimization: In phosphorescent OLEDs (PhOLEDs), ensure efficient energy transfer from the carbazole host to the phosphorescent guest dopant. This minimizes the exciton population on the host material.

      • Incorporate Stable Interlayers: Using stable charge transport and blocking layers can protect the emissive layer from excessive charge accumulation and exciton-polaron annihilation, a key degradation mechanism.[1][12]

  • Morphological Instability: Thin films of carbazole materials can undergo crystallization or other structural changes over time, especially when subjected to thermal stress.[1]

    • Causality: The formation of grain boundaries creates trap states for charge carriers, which can quench excitons and impede charge transport, leading to decreased device performance.[1][7][9][13]

    • Solution:

      • Thermal Annealing Studies: Carefully optimize the annealing temperature and duration for your thin films. While annealing can improve crystallinity and charge transport, excessive heat can induce degradation. The glass transition temperature (Tg) of the material is a critical parameter to consider.[6][14]

      • Molecular Design: Employ carbazole derivatives with bulky substituents or non-planar structures to inhibit crystallization and promote the formation of stable amorphous films.[14][15]

Issue 2: Device Failure Upon Exposure to Ambient Conditions

Symptom: Your unencapsulated device quickly degrades when exposed to air, even without electrical operation. This is particularly relevant for perovskite solar cells where carbazole-based materials are used as hole transport layers (HTLs).

Potential Causes & Solutions:

  • Sensitivity to Oxygen and Moisture: Carbazole-based materials, and more critically, the adjacent layers in devices like PSCs, can react with atmospheric oxygen and water, leading to rapid degradation.[1]

    • Causality: Moisture can penetrate the device stack, degrading the sensitive perovskite layer in PSCs.[16] Oxygen can act as a quencher for excited states and participate in photo-oxidative degradation reactions.

    • Solution:

      • Effective Encapsulation: This is the most critical step. Use high-quality barrier films and sealants to create a hermetic seal, preventing the ingress of oxygen and water. All testing should ideally be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox).[1]

      • Hydrophobic Material Design: Synthesize or select carbazole derivatives with hydrophobic side chains (e.g., alkyl chains). This increases the material's resistance to moisture penetration.[17][18][19][20]

      • Incorporate 2D Layered Perovskites: In PSCs, incorporating carbazole derivatives into multi-layered 2D perovskite structures has been shown to significantly enhance moisture stability compared to traditional 3D perovskites.[16]

Issue 3: Poor Device Performance from the Outset

Symptom: Your fabricated device exhibits low efficiency, high leakage current, or poor charge transport characteristics from the very first measurement.

Potential Causes & Solutions:

  • Material Impurities: Trace impurities in the carbazole source material can have a profound effect on device performance.

    • Causality: Impurities can act as charge traps, recombination centers, or luminescence quenchers, severely limiting device efficiency. Even isomeric impurities can alter the material's photophysical properties.[3]

    • Solution:

      • High-Purity Material Sourcing: Always use materials specified for organic electronics, which typically have purities >99.5%.

      • Purification via Gradient Sublimation: For the highest purity, especially for vacuum-deposited devices, purifying the material yourself using gradient sublimation is highly recommended. This process effectively removes less volatile and more volatile impurities.[1]

  • Photodegradation During Fabrication/Handling: Exposure to ambient light, particularly UV radiation, can cause chemical changes in the material before it is even placed into the final device.[1]

    • Causality: UV light can have enough energy to break chemical bonds within the carbazole molecule, leading to the formation of non-emissive species.[7]

    • Solution:

      • Work Under Filtered Light: Handle carbazole-based materials and fabricate devices under yellow or orange light to filter out high-energy UV and blue wavelengths.

      • Incorporate UV Filters: For devices that will be operated in ambient light, consider incorporating a UV-blocking layer in the device stack or encapsulation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for carbazole-based materials?

A1: The main degradation pathways include:

  • Photodegradation: Chemical alteration upon exposure to light, especially UV radiation.[1]

  • Thermal Degradation: Decomposition at high temperatures during fabrication or operation.[1][13]

  • Electrochemical Instability: Irreversible oxidation or reduction under electrical bias, often involving C-N bond cleavage.[1][6][10][11]

  • Morphological Instability: Changes in the thin-film structure, such as crystallization, which can create charge traps.[1]

  • Environmental Degradation: Reactions with atmospheric oxygen and moisture.[1]

Q2: How does the molecular structure of a carbazole derivative affect its stability?

A2: The molecular structure is critical.

  • Substitution Pattern: The positions of substituent groups on the carbazole core can influence thermal stability and electronic properties. For example, 3,6-substituted carbazoles can exhibit different thermal stability compared to 2,7-substituted ones due to steric effects that can protect weaker bonds.[13]

  • Functional Groups: Attaching bulky groups can prevent molecular aggregation and crystallization, leading to more stable amorphous films.[14][15] Introducing hydrophobic side chains can enhance resistance to moisture.[17][18]

  • Fused Rings: Creating fused-ring systems with carbazole can extend the π-conjugation, which can be used to tune the electronic properties while often maintaining good thermal stability.[3]

Q3: What is the role of carbazole materials as hosts in PhOLEDs, and how does this relate to degradation?

A3: In PhOLEDs, carbazole-based materials are often used as hosts for phosphorescent emitters. Their role is to have a high triplet energy to efficiently transfer energy to the guest emitter. Degradation occurs when excitons are not efficiently transferred and instead accumulate on the host molecules. This can lead to exciton-induced aggregation or chemical breakdown of the host, reducing device lifetime.[6][12]

Q4: Can carbazole materials be made more resistant to solvents used in device fabrication?

A4: Yes. This is a significant challenge, especially in solution-processed devices like inverted PSCs, where the hole-transporting layer must withstand the strong solvents used to deposit the perovskite layer on top. A successful strategy is to use cross-linkable carbazole-based materials. A thin film of these molecules is deposited and then thermally treated to induce polymerization in situ. The resulting cross-linked 3D network is highly resistant to solvents and other environmental effects.[21]

Experimental Protocols & Data

Protocol 1: Purification by Gradient Sublimation

Objective: To obtain high-purity carbazole-based material suitable for electronic devices.[1]

Methodology:

  • Place the crude carbazole material in a quartz sublimation tube.

  • Insert the source tube into a multi-zone horizontal tube furnace.

  • Evacuate the system to a high vacuum (< 10⁻⁵ Torr).

  • Slowly heat the source zone to the material's sublimation temperature while maintaining a temperature gradient along the tube (cooler towards the vacuum pump).

  • The purified material will deposit as crystals on the cooler parts of the tube. Less volatile impurities remain in the source, and more volatile impurities are pumped away.

  • After cooling the system, collect the crystalline sublimate in an inert atmosphere (e.g., inside a glovebox).

Protocol 2: Assessing Thermal Stability via TGA

Objective: To determine the decomposition temperature (Td) of a carbazole-based material.

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of the material into a TGA crucible (typically alumina or platinum).

  • Place the crucible in the TGA instrument.

  • Heat the sample under a controlled inert atmosphere (e.g., nitrogen gas flow) at a constant heating rate (e.g., 10 °C/min).

  • Record the sample weight as a function of temperature.

  • The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Data Presentation: Stability Comparison

The following table compares the thermal stability of different carbazole-based materials used in organic electronics.

MaterialRole in DeviceDecomposition Temp (Td) (°C)Glass Transition Temp (Tg) (°C)Reference
CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl)Host~32062[22],[6]
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine)Hole Transport~456151[22]
CBC1 (Ethyl-substituted carbazole-benzocarbazole)Host~350107[14]
CBC2 (Butyl-substituted carbazole-benzocarbazole)Host~35080[14]
DPDDC (Fused-ring carbazole derivative)Emitter/Host441140[3]

Note: Td values correspond to 5% weight loss. Higher Td and Tg values generally indicate better thermal and morphological stability, respectively.

Visualizing Degradation Pathways

The following diagrams illustrate key degradation processes and preventative workflows.

DegradationPathways cluster_stress Stress Factors cluster_mechanisms Degradation Mechanisms cluster_effects Device Effects Electrical Electrical Stress (High Current) BondCleavage Bond Cleavage (e.g., C-N) Electrical->BondCleavage Aggregation Molecular Aggregation & Crystallization Electrical->Aggregation Exciton-induced Environmental Environmental (O₂, H₂O) Oxidation Photo-oxidation Environmental->Oxidation PhotoThermal Photo-Thermal (UV Light, Heat) PhotoThermal->BondCleavage PhotoThermal->Aggregation Traps Trap State Formation BondCleavage->Traps Aggregation->Traps SpectrumShift Spectral Shift (Red Shift) Aggregation->SpectrumShift Quenching Luminescence Quenching Oxidation->Quenching Traps->Quenching Failure Device Failure (Reduced Lifetime) Quenching->Failure SpectrumShift->Failure PreventionWorkflow cluster_material Material Level cluster_fabrication Fabrication Level cluster_device Device Level cluster_result Design Molecular Design (Bulky groups, Hydrophobicity) Purification High Purity (Gradient Sublimation) Design->Purification Handling Controlled Environment (Inert gas, Filtered light) Purification->Handling Architecture Device Architecture (Energy level alignment) Handling->Architecture Encapsulation Encapsulation (Barrier films) Architecture->Encapsulation Operation Optimized Operation (Lower current density) Encapsulation->Operation Stability Enhanced Device Stability Operation->Stability

References

Validation & Comparative

Navigating the Analytical Landscape of Advanced Hole-Transport Materials: A Comparative Guide to the Characterization of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, the meticulous characterization of hole-transport materials (HTMs) is paramount. These materials are critical components that facilitate the efficient movement of positive charge carriers, directly impacting device efficiency and longevity. Among the promising candidates, 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole has emerged as a molecule of significant interest due to its potential for high charge mobility and thermal stability.[1][2]

This guide provides an in-depth technical comparison of the analytical techniques used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present detailed methodologies, and compare its analytical profile with established HTMs such as Spiro-OMeTAD and poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical workflows necessary to ensure the quality and performance of these advanced materials.

The Structural Elucidation of this compound: An NMR Perspective

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[3] For a molecule with the complexity of this compound, both ¹H and ¹³C NMR are essential to verify the connectivity of the carbazole, bromo, and naphthalene moieties.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure and atom numbering of this compound are presented below.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. For this compound, the aromatic region (typically 7.0-8.5 ppm) will be complex due to the numerous, distinct protons on the carbazole and naphthalene rings. The expected chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4~8.1d~7.7
H2~7.6d~2.5
H5, H7, H87.2-7.5m-
H17.1-7.2dd~8.8, 2.5
Naphthalene Protons7.5-8.2m-

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. With 22 carbon atoms in this compound, a well-resolved spectrum is essential. The carbon attached to the bromine atom (C3) is expected to have a chemical shift in the range of 110-120 ppm. The other aromatic carbons will appear in the typical downfield region of 110-150 ppm.

A predicted ¹³C NMR spectrum for this compound is available and provides a valuable reference for experimental verification.[4]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon(s) Predicted Chemical Shift (ppm)
Aromatic Carbons110 - 145
C-Br~115

Note: These values are based on computational predictions and should be confirmed with experimental data.

Purity Assessment and Quality Control: The Role of HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds like this compound.[5] A validated HPLC method is essential for quality control, ensuring lot-to-lot consistency and the absence of impurities that could detrimentally affect device performance.

Experimental Protocol: A Validated Reverse-Phase HPLC Method

A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of carbazole derivatives.[6][7] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve sample in THF/Acetonitrile injection Inject sample prep->injection column C18 Reverse-Phase Column injection->column elution Isocratic/Gradient Elution (Acetonitrile/Water) column->elution detection UV-Vis Detector (e.g., 254 nm) elution->detection chromatogram Obtain Chromatogram detection->chromatogram purity Calculate Purity (%) chromatogram->purity

Caption: Workflow for HPLC Purity Determination.

Table 3: HPLC Method Parameters for Carbazole Derivatives

Parameter Specification Rationale
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)The nonpolar C18 stationary phase provides good retention and separation for hydrophobic aromatic compounds like carbazoles.
Mobile Phase Acetonitrile and Water (e.g., 80:20 v/v)A mixture of a strong organic solvent (acetonitrile) and water allows for the effective elution of the compound from the C18 column. The ratio can be adjusted to optimize retention time and resolution.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV-Vis Detector at 254 nmAromatic compounds like carbazoles have strong UV absorbance, making UV detection a sensitive and reliable method. 254 nm is a common wavelength for aromatic systems.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25°C (Ambient)Maintaining a consistent temperature ensures reproducible retention times.

Comparative Analysis: Benchmarking Against Established HTMs

To contextualize the analytical profile of this compound, it is instructive to compare it with widely used HTMs such as Spiro-OMeTAD and PTAA.

Spiro-OMeTAD: The Small Molecule Benchmark

Spiro-OMeTAD is a well-established small molecule HTM known for its high performance in perovskite solar cells. Its characterization by NMR and HPLC is extensively documented.

  • ¹H NMR: The ¹H NMR spectrum of Spiro-OMeTAD is complex, with multiple signals in the aromatic region corresponding to the spirobifluorene core and the methoxy-substituted phenyl groups.[8][9]

  • HPLC: HPLC-MS methods have been developed for Spiro-OMeTAD, not only for purity determination but also to study its oxidation and degradation products, which is crucial for understanding device stability.[9][10]

PTAA: The Polymeric Alternative

PTAA is a polymeric HTM that offers advantages in terms of film-forming properties and thermal stability.[2]

  • ¹H NMR: The ¹H NMR spectrum of PTAA is broader than that of small molecules due to the polymer's polydispersity. However, it is still used to confirm the presence of the characteristic aromatic and methyl protons of the repeating unit.

  • HPLC/GPC: For polymers like PTAA, Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is more commonly used than traditional HPLC to determine the molecular weight distribution (Mw, Mn, and polydispersity index), which significantly impacts its physical and electronic properties.

Table 4: Comparative Overview of Analytical Characterization

Parameter This compound Spiro-OMeTAD PTAA
Primary Use Emerging HTM for OLEDs and solar cellsHigh-performance HTM for perovskite solar cellsPolymeric HTM for perovskite solar cells
¹H NMR Complexity High (multiple distinct aromatic protons)Very High (complex aromatic and methoxy signals)Moderate (broad signals due to polymer nature)
¹³C NMR Utility Essential for carbon skeleton confirmationConfirmatory for complex carbon frameworkProvides information on the repeating unit
Primary Chromatographic Technique HPLC for purityHPLC/HPLC-MS for purity and degradation studiesGPC for molecular weight distribution
Key Quality Control Parameter Purity (%)Purity (%), Oxidized species contentMolecular Weight (Mw, Mn), Polydispersity

Conclusion: A Self-Validating System for Material Excellence

The rigorous characterization of this compound through a combination of NMR and HPLC is not merely a procedural step but a self-validating system that ensures the material's structural integrity and purity. The detailed NMR analysis confirms that the correct molecule has been synthesized, while a validated HPLC method provides a quantitative measure of its purity, a critical factor for achieving high-performance and reproducible organic electronic devices.

By understanding the nuances of these analytical techniques and comparing the results to established benchmarks like Spiro-OMeTAD and PTAA, researchers and developers can confidently advance the integration of novel hole-transport materials into next-generation electronic applications. This commitment to analytical excellence is the foundation upon which reliable and efficient organic electronics are built.

References

A Senior Application Scientist's Guide to Carbazole Isomers in OLEDs: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and engineers in the field of organic electronics, the carbazole moiety is a cornerstone of material design for Organic Light-Emitting Diodes (OLEDs). Its rigid structure, excellent hole-transporting properties, and high thermal stability make it an ideal building block.[1] However, not all carbazole-based materials are created equal. Simple changes in molecular architecture—specifically, the positional isomerism of linkages between carbazole units—can have a profound impact on the photophysical properties and, ultimately, the performance of the final device.

This guide provides an in-depth comparison of the performance of key carbazole isomers used as host materials in phosphorescent OLEDs (PhOLEDs). We will dissect the causal relationship between molecular structure and device efficiency, moving beyond mere data reporting to explain why these differences arise. By grounding our discussion in experimental data and detailed protocols, we aim to provide a trustworthy and authoritative resource for professionals developing next-generation display and lighting technologies.

The Isomers in Focus: How Linkage Position Dictates Triplet Energy

The most common carbazole-based hosts are dimers, where two carbazole units are linked via a central phenyl or biphenyl core. The critical design choice is the point of attachment on this central linker. Here, we compare three foundational isomers:

  • CBP (4,4′-bis(carbazol-9-yl)biphenyl): The para-para' linkage creates a long, linear conjugated system across the biphenyl core and into the nitrogen atoms of the carbazoles.[2]

  • mCBP (3,3′-di(9H-carbazol-9-yl)-1,1′-biphenyl): The meta-meta' linkage disrupts this linear conjugation. The π-system is effectively confined to the biphenyl core, preventing delocalization across the entire molecule.[2][3]

  • mCP (1,3-bis(carbazol-9-yl)benzene): A similar meta linkage on a single phenyl ring provides an even more effective confinement of the conjugated system.[4]

This structural difference is not trivial; it is the primary determinant of the material's triplet energy (ET) . In a PhOLED, the host material must have a higher triplet energy than the phosphorescent guest (emitter) to ensure that energy, once transferred to the guest, remains there to produce light. This prevents non-radiative energy back-transfer to the host, which would otherwise quench the emission and drastically lower device efficiency.[5]

The extended conjugation in CBP results in a lower triplet energy (ET ≈ 2.6 eV), making it an excellent host for green and red phosphorescent emitters but unsuitable for most blue emitters, which have higher intrinsic triplet energies.[2][4] Conversely, the restricted conjugation in mCBP and mCP leads to significantly higher triplet energies (ET ≈ 2.8-2.9 eV), making them essential hosts for achieving high-efficiency blue PhOLEDs.[3][4]

G CBP_node Structure: Long Conjugation Pathway Triplet Energy (ET): ~2.6 eV Application: Green/Red PhOLEDs mCBP_node Structure: Restricted Conjugation Triplet Energy (ET): ~2.8 eV Application: Blue PhOLEDs mCP_node Structure: Highly Restricted Conjugation Triplet Energy (ET): ~2.9 eV Application: High-Energy Blue PhOLEDs

Caption: Structural comparison of key carbazole isomers.

Comparative Performance Analysis

The theoretical advantage of higher triplet energy in meta-linked isomers translates directly into superior device performance for blue PhOLEDs. The following table summarizes key photophysical properties and experimental device data, illustrating the performance gap between para- and meta-linked carbazole hosts.

Property / MetricCBP (para-linked)mCBP / m-analogue (meta-linked)mCP (meta-linked)Reference(s)
Photophysical Properties
Triplet Energy (ET)~2.58 - 2.65 eV~2.8 - 2.95 eV~2.91 eV[2][4][6]
HOMO Level~6.0 eV~6.0 eV~6.1 eV[3][7]
LUMO Level~2.9 eV~2.4 eV~2.4 eV[3][7]
Blue PhOLED Performance
EmitterFIrpicIr(dbfmi)FIrpic[2][8]
EQEmaxLow (unsuitable)8.7% (@100 cd/m²)19.8% - 23.5%[2][7]
CIE Coordinates (x, y)N/A for blue(0.16, 0.18)(0.16, 0.29)[2][7]
Red PhOLED Performance
EmitterIr(dmpq)2(acac)Ir(dmpq)2(acac)N/A[2]
CIE Coordinates (x, y)(0.66, 0.33) - Pure Red(0.571, 0.356) - Orange-RedN/A[2]

Expert Analysis: The data clearly demonstrates the principle of triplet energy confinement. For blue emitters like FIrpic or Ir(dbfmi), a host with a high triplet energy is non-negotiable. A meta-linked host like the mCBP analogue enables a respectable External Quantum Efficiency (EQE) of 8.7% by preventing energy loss.[2] mCP, with its even higher triplet energy, enables EQEs exceeding 23% for blue devices.[7] Using CBP as a host for a blue emitter would result in severe quenching and negligible efficiency.

Interestingly, for red emitters, where the triplet energy requirement is lower, CBP can be a superior choice. A study using a red Ir(III) complex showed that the CBP-hosted device produced a purer red color, while the mCP-hosted device's emission was shifted towards orange.[2] This highlights a crucial takeaway: the "best" host is application-specific and depends on a careful matching of energy levels between the host and the guest emitter.

Caption: Energy level diagram for a blue PhOLED.

Experimental Methodologies

To ensure the reproducibility and trustworthiness of these findings, we provide detailed, field-proven protocols for both material synthesis and device fabrication.

The Ullmann condensation is a robust and widely used method for forming the C-N bonds required to link the carbazole units to the central core. The choice of starting material—a di-iodinated benzene or biphenyl—dictates the final isomeric product.

G reagents Carbazole Di-iodo Core Cu Catalyst, Base, Solvent reaction Ullmann Condensation (Heating under Inert Gas) reagents->reaction 1. Add to Flask workup Cooling & Filtration reaction->workup 2. After 24-48h purification Column Chromatography Recrystallization workup->purification 3. Isolate Crude product Final Product (CBP or mCP) purification->product 4. Purify

Caption: General workflow for Ullmann synthesis of carbazole hosts.

A. Synthesis of 4,4′-bis(carbazol-9-yl)biphenyl (CBP)

  • Preparation: To a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4,4'-diiodobiphenyl (150 g, 369.5 mmol), carbazole (123.5 g, 738.6 mmol), copper powder (23 g), and potassium carbonate (102 g, 738.6 mmol).

  • Reaction: Add 500 mL of 1,3-diisopropylbenzene as the solvent. Under a nitrogen atmosphere, heat the mixture to reflux (approx. 203 °C) and maintain for 30-48 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add an appropriate amount of toluene to dissolve the product and filter to remove the insoluble copper and inorganic salts.

  • Purification: Remove the solvent from the filtrate by distillation under reduced pressure to obtain the crude product. Recrystallize the crude solid from 500 mL of methanol. Collect the resulting white crystals by filtration and dry under vacuum to yield the final CBP product.

B. Synthesis of 1,3-bis(carbazol-9-yl)benzene (mCP)

  • Preparation: To an oven-dried Schlenk flask, add 1,3-diiodobenzene (1.0 equiv.), carbazole (2.2 equiv.), copper(I) iodide (CuI, 0.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Reaction: Evacuate and backfill the flask with argon three times. Add anhydrous 1,2-dichlorobenzene as the solvent. Heat the reaction mixture to 180 °C and stir vigorously for 48 hours under an argon atmosphere.

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite to remove inorganic solids.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/dichloromethane solvent gradient to afford the pure mCP product as a white solid.

This protocol describes the fabrication of a standard multi-layer PhOLED using high-vacuum thermal evaporation, a technique that ensures high-purity, uniform thin films crucial for high-performance devices.[3][6]

G start Start: Patterned ITO Substrate clean Substrate Cleaning (Solvents + O2 Plasma) start->clean load Load into Evaporator clean->load htl Deposit HTL (e.g., TAPC, 40 nm) load->htl eml Co-deposit EML (Host:Emitter, 30 nm) htl->eml hbl Deposit HBL/ETL (e.g., TPBi, 40 nm) eml->hbl eil Deposit EIL (e.g., LiF, 1 nm) hbl->eil cathode Deposit Cathode (Al, 100 nm) eil->cathode encap Encapsulation (Glovebox) cathode->encap test Device Testing (I-V-L, EQE, Spectrum) encap->test

Caption: Workflow for vacuum-deposited OLED fabrication.

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates (sheet resistance ~15 Ω/sq).

    • Sequentially sonicate the substrates in baths of detergent (e.g., Hellmanex), deionized water, acetone, and isopropyl alcohol for 15 minutes each.

    • Dry the substrates thoroughly with a nitrogen gun.

    • Immediately before loading into the vacuum chamber, treat the ITO surface with oxygen plasma for 5-10 minutes to increase its work function and remove organic residues.

  • Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr).

    • Deposit the organic layers sequentially without breaking the vacuum. A typical device stack for a blue PhOLED using an mCP host is as follows:

      • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): Deposit 40 nm of TAPC (T1 = 2.87 eV) to ensure good hole injection and triplet blocking.

      • Emissive Layer (EML): Co-evaporate mCP (host) and a blue phosphorescent emitter (e.g., FIrpic, guest) at a predetermined weight ratio (e.g., 92:8). Deposit a 30 nm thick film. The deposition rates should be carefully controlled with quartz crystal monitors to achieve the desired doping concentration.

      • Electron Transport / Hole Blocking Layer (ETL/HBL): Deposit 40 nm of TPBi. Its wide bandgap and high triplet energy help confine excitons within the EML.

      • Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of an alkali metal fluoride, such as Lithium Fluoride (LiF), to facilitate electron injection from the cathode.

    • Cathode Deposition: Through a shadow mask, deposit 100 nm of Aluminum (Al) to form the cathode.

  • Encapsulation and Characterization:

    • Transfer the completed device to an inert-atmosphere glovebox without exposure to air or moisture.

    • Encapsulate the device using a UV-curable epoxy and a cover glass to prevent degradation.

    • Characterize the device performance using a source measure unit coupled with a calibrated photodiode or integrating sphere. Measure the current density-voltage-luminance (J-V-L) characteristics, calculate the external quantum efficiency (EQE), power efficiency, and record the electroluminescence spectrum and CIE color coordinates.

Conclusion

The performance of carbazole-based host materials in OLEDs is a clear demonstration of structure-property relationships in organic electronics. The choice between a para-linked isomer like CBP and a meta-linked isomer like mCP or mCBP is not arbitrary but a critical design decision dictated by the target application.

  • For green and red PhOLEDs , the lower triplet energy of CBP is sufficient, and it often provides excellent charge transport and film-forming properties.

  • For blue PhOLEDs , the high triplet energy of mCP and mCBP is essential to prevent exciton quenching, enabling high quantum efficiencies that are unattainable with CBP.

As a Senior Application Scientist, my recommendation to researchers is to always begin with the end in mind. The energy levels of your target emitter must be the primary guide for selecting a host material. The simple yet powerful concept of isomeric tuning, as demonstrated by the carbazole family, provides an elegant and effective tool to engineer materials that meet the stringent demands of high-performance OLEDs.

References

A Comparative Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the precise structural elucidation of complex aromatic molecules is a critical step in discovery and quality control. Mass spectrometry, particularly with electron ionization (EI), serves as a powerful analytical tool, offering detailed structural insights through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the EI-MS fragmentation of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, a multi-ringed heterocyclic compound. We will compare its fragmentation behavior with foundational aromatic structures to provide a predictive framework for its analysis and for similar substituted carbazole derivatives.

Introduction: The Structural Significance of Substituted Carbazoles

Carbazole derivatives are a cornerstone in materials science and medicinal chemistry, known for their unique electronic properties and biological activity. The subject of our analysis, 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole, combines three key structural motifs: a carbazole core, a bromine substituent, and a bulky naphthalene group attached to the nitrogen. Each of these features imparts a distinct influence on the molecule's stability and its fragmentation pathway upon electron ionization. Understanding these patterns is essential for confirming the compound's identity in complex mixtures and for metabolism or degradation studies.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to predictable bond cleavages and rearrangements.[1][2] The fragmentation of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole is governed by the relative strengths of its bonds and the stability of the resulting fragment ions. The most labile sites are typically the C-Br bond and the C-N bond connecting the carbazole and naphthalene rings.

Key Predictive Elements:
  • The Bromine Isotopic Signature : A hallmark of a bromine-containing compound is the presence of a distinct M+2 peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3][4][5] This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units, providing an unambiguous indicator for the presence of a single bromine atom.[3][4][5]

  • Carbazole Core Stability : The fused aromatic system of the carbazole ring is highly stable. The molecular ion is expected to be prominent.[6] Fragmentation will likely favor the loss of substituents over the rupture of the core ring structure.

  • N-Naphthalene Bond Cleavage : The bond between the carbazole nitrogen and the naphthalene ring is a likely point of cleavage. This can lead to two primary fragment families: those based on the bromocarbazole cation and those based on the naphthalene cation.

The proposed fragmentation pathway is visualized below:

G M [M]+• m/z 401/403 C22H14BrN F1 [M - Br]+• m/z 322 C22H14N+ M->F1 - Br• F2 [C12H8BrN]+• m/z 245/247 Bromocarbazole radical cation M->F2 N-Naphthyl bond cleavage F3 [C10H7]+ m/z 127 Naphthalenyl cation M->F3 N-Naphthyl bond cleavage F4 [C12H8N]+ m/z 166 Carbazolyl cation F2->F4 - Br•

Caption: Predicted EI fragmentation pathway for 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole.

Comparative Analysis of Fragmentation Data

To validate our predicted pathway, we can compare the expected fragments with known data for its constituent parts: carbazole, bromobenzene, and naphthalene.

Ion (m/z)Proposed Structure / OriginComparative Notes
401/403 [M]⁺ (Molecular Ion)The 1:1 intensity ratio is the classic signature of a monobrominated compound.[3][4]
322 [M - Br]⁺ Loss of a halogen is a very common fragmentation pathway for halogenated aromatics.[5] This results in a stable N-naphthalenyl-carbazole cation.
245/247 [Bromocarbazole]⁺ Represents cleavage of the N-naphthalene bond. The resulting bromocarbazole cation retains the bromine isotopic pattern.
166 [Carbazole - H]⁺ This fragment arises from the loss of Br from the m/z 245/247 ion. The base peak for carbazole itself is the molecular ion at m/z 167.[6] Loss of a hydrogen is a common subsequent fragmentation.
127 [Naphthalene - H]⁺ This fragment corresponds to the naphthalenyl cation. Naphthalene's mass spectrum shows a prominent peak for the molecular ion at m/z 128, with fragmentation leading to m/z 127.

This comparative approach allows us to build a high-confidence prediction of the mass spectrum. The most diagnostic peaks will be the molecular ion doublet (m/z 401/403) and the fragments resulting from the loss of Br (m/z 322) and the cleavage of the N-naphthalene bond (m/z 245/247 and m/z 127).

Experimental Protocol: GC-MS Analysis

A self-validating protocol is crucial for obtaining reproducible and trustworthy data. This methodology incorporates standard quality control checks.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole in a suitable solvent like dichloromethane or toluene.

  • Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

  • Solvent Blank: Prepare a vial containing only the solvent to check for system contamination.

  • Control Sample: If available, use a well-characterized related compound (e.g., 9H-carbazole) as a control to verify system performance.

GC-MS Instrumentation and Conditions

The following conditions are a robust starting point for the analysis of polycyclic aromatic compounds (PAHs) and their derivatives.[7][8][9][10]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatography.
MS System Agilent 5977B MSD or equivalentStandard single-quadrupole MS for routine EI analysis.
Column Agilent J&W DB-5ms UI (30m x 0.25mm, 0.25µm)A low-bleed, inert column ideal for aromatic and polycyclic compounds.[10]
Inlet Mode SplitlessMaximizes sensitivity for trace analysis.
Inlet Temp 300 °CEnsures complete vaporization of the high-boiling-point analyte.[7]
Carrier Gas Helium, constant flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 100°C (hold 2 min), ramp 15°C/min to 320°C (hold 10 min)A temperature ramp that effectively separates the analyte from solvent and potential impurities.[7]
MS Source Temp 230 °CStandard temperature for EI sources.
MS Quad Temp 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Energy 70 eVThe standard energy for EI, which generates reproducible fragmentation patterns and allows for library matching.
Scan Range m/z 40-500Covers the expected mass range from small fragments to the molecular ion.

Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare 10 µg/mL Working Standard A2 Inject Working Standard P1->A2 P2 Prepare Solvent Blank A1 Inject Solvent Blank P2->A1 A1->A2 System Check A3 Acquire Data (m/z 40-500) A2->A3 D1 Integrate Chromatogram A3->D1 D2 Extract Mass Spectrum D1->D2 D3 Identify Fragments & Compare to Prediction D2->D3

Caption: Experimental workflow for the GC-MS analysis of the target compound.

Conclusion

The fragmentation pattern of 3-Bromo-9-(naphthalen-1-yl)-9H-carbazole under electron ionization is highly predictable and driven by its distinct chemical moieties. The presence of a 1:1 M/M+2 isotopic pattern provides a definitive marker for the bromine atom. Key fragmentation pathways include the loss of the bromine radical and the cleavage of the N-naphthalene bond, yielding a series of diagnostic ions that confirm the compound's structure. By comparing these expected fragments with known data for carbazole and naphthalene, and by employing a robust, validated GC-MS protocol, researchers can confidently identify and characterize this molecule and its related analogues in various scientific applications.

References

A Senior Application Scientist's Guide to Hole-Transport Materials for High-Performance Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

The heart of an Organic Light-Emitting Diode (OLED) is its multi-layered organic semiconductor stack, where the controlled injection, transport, and recombination of charge carriers dictate device performance. Among these layers, the Hole-Transport Layer (HTL) plays a pivotal, multifaceted role. It is not merely a conduit for positive charge carriers (holes) from the anode to the emissive layer; it is a critical component that governs charge balance, device efficiency, and operational stability.[1][2] The selection of a Hole-Transport Material (HTM) is therefore a decision of profound consequence in OLED design, balancing electronic properties, thermal stability, and processing compatibility.

This guide provides a comparative analysis of benchmark HTMs, delves into the fundamental principles guiding their selection, and presents validated experimental protocols for device fabrication and characterization.

A Comparative Analysis of Benchmark Hole-Transport Materials

The performance of an OLED is inextricably linked to the properties of its chosen HTM.[3] An ideal HTM should possess high hole mobility for efficient charge transport, a Highest Occupied Molecular Orbital (HOMO) energy level that aligns well with the anode's work function to ensure low-barrier hole injection, and high thermal stability to maintain the device's morphological integrity during operation.[4]

We will compare four widely used HTMs that represent different classes of materials: the small molecules N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB ), N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD ), and 2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD ), alongside the conductive polymer poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS ).

Small Molecule HTMs: The Vacuum-Deposited Workhorses

Small molecule HTMs like NPB and TPD are foundational materials in the OLED field, typically deposited via vacuum thermal evaporation.[2][5]

  • TPD : As one of the earlier triphenylamine-based HTMs, TPD is known for its high hole mobility.[6] However, its relatively low glass transition temperature (Tg) of ~65°C makes it susceptible to morphological changes (crystallization) at elevated operating temperatures, which can compromise device lifetime.[7][8]

  • NPB : NPB was developed as a successor to TPD, offering a significantly higher Tg of 95°C.[9][10] This enhanced thermal stability provides superior morphological integrity, making it a more reliable choice for long-lasting devices.[9] Its excellent hole transport capability has made it one of the most commonly used HTMs in commercial and research applications.[9][11][12]

  • Spiro-OMeTAD : Known for its excellent electronic properties and high Tg (~121°C), Spiro-OMeTAD provides both high performance and outstanding morphological stability.[10][13] Its spirobifluorene core prevents crystallization, contributing to device longevity.[13] While it is a benchmark material in perovskite solar cells, its high performance also makes it a premium choice for high-efficiency OLEDs.[13][14]

Polymeric HTMs: The Solution-Processable Alternative
  • PEDOT:PSS : This conductive polymer is an aqueous dispersion that can be easily deposited via solution-based methods like spin coating, making it ideal for low-cost, large-area device fabrication.[15][16][17] It serves a triple function: it helps planarize the often-rough Indium Tin Oxide (ITO) anode, its work function can be tuned to improve hole injection, and it acts as an electron-blocking layer.[15][18] However, its acidic nature can corrode the ITO anode over time, and its hygroscopic properties can introduce moisture, potentially degrading device performance if not handled correctly.[19]

Performance Data Summary

The table below summarizes the key properties of these benchmark HTMs. It is important to note that performance metrics are highly dependent on the overall device architecture.[5]

MaterialTypeHole Mobility (cm²/Vs)HOMO Level (eV)Tg (°C)Deposition Method
TPD Small Molecule~10⁻³-5.5[20]65[7]Thermal Evaporation
NPB Small Molecule~10⁻⁴-5.595[9][10]Thermal Evaporation
Spiro-OMeTAD Small Molecule2 x 10⁻⁵ - 10⁻⁴-5.1 to -5.2121[10]Solution or Evaporation
PEDOT:PSS Polymer10⁻⁵ - 10⁻¹-4.9 to -5.2[21]N/ASpin Coating[15]

Fundamental Principles of Material Selection

Energy Level Alignment

The primary consideration for selecting an HTM is the energy alignment between the anode, the HTL, and the emissive layer (EML). For efficient hole injection, the HOMO level of the HTM should be closely matched with the work function of the anode (e.g., ITO, ~4.7 eV) and the HOMO level of the EML. A large energy barrier at these interfaces would impede hole injection, leading to a higher device turn-on voltage and lower efficiency. Furthermore, the Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be sufficiently high to create an energy barrier that blocks electrons from leaking from the EML into the HTL, thereby confining electrons to the emissive region and promoting radiative recombination.[4]

Fig. 1: Energy level diagram for hole and electron injection.
Morphological and Thermal Stability

Organic materials used in OLEDs are typically amorphous (non-crystalline). The heat generated during device operation can provide enough energy for these molecules to rearrange themselves into more ordered, crystalline structures. This process creates grain boundaries that trap charge carriers and act as non-radiative recombination centers, leading to device failure. A high Glass Transition Temperature (Tg) is the primary indicator of a material's ability to resist this heat-induced degradation.[7] HTMs with a Tg well above the device's operating temperature (often >100°C) are essential for ensuring long-term operational stability.[7][22]

Experimental Protocols for OLED Fabrication and Characterization

The following sections describe a self-validating, generalized protocol for fabricating and testing a multilayer OLED. Successful execution should yield a functional device, and the quality of the characterization data will directly reflect the quality of the fabrication process and material selection.

Standard OLED Device Architecture

A typical multilayer OLED structure consists of a sequence of layers deposited on a transparent anode, culminating in a metallic cathode. Each layer is designed to fulfill a specific function, from charge injection to light emission.[5][23]

OLED_Architecture cluster_device Device Cross-Section Cathode Cathode (e.g., LiF/Al) ETL Electron-Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole-Transport Layer (HTL) Light Light Emission ↑ EML->Light Recombination Anode Anode (ITO) Substrate Substrate (Glass) Holes Holes → Holes->EML Electrons ← Electrons Electrons->EML

Fig. 2: Diagram of a standard multilayer OLED structure.
Fabrication and Characterization Workflow

The process begins with meticulous substrate preparation and proceeds through sequential layer deposition in a controlled environment, concluding with encapsulation and electro-optical testing.

OLED_Workflow cluster_fab Device Fabrication cluster_char Device Characterization sub_clean 1. Substrate Cleaning (Solvents + UV-Ozone) htl_dep 2. HTL Deposition (Spin Coat or Evaporation) sub_clean->htl_dep org_dep 3. EML/ETL Deposition (Thermal Evaporation) htl_dep->org_dep cat_dep 4. Cathode Deposition (Thermal Evaporation) org_dep->cat_dep encap 5. Encapsulation (Glovebox) cat_dep->encap jvl 6. J-V-L Measurement encap->jvl To Testing eqe 7. EQE Calculation jvl->eqe

Fig. 3: General workflow for OLED fabrication and characterization.
Step-by-Step Fabrication Protocol

This protocol assumes the use of a small molecule HTM like NPB. For a polymeric HTM like PEDOT:PSS, step 2 would be replaced with a spin-coating process.[15][17]

  • Substrate Preparation :

    • Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a nitrogen gun and bake in an oven at 120°C for 20 minutes to remove residual moisture.

    • Causality : This rigorous cleaning is essential to remove organic and inorganic contaminants that can act as current leakage paths or exciton quenching sites.

    • Immediately before loading into the deposition chamber, treat the ITO surface with UV-ozone for 10-15 minutes.

    • Causality : UV-ozone treatment removes final carbon contaminants and, critically, increases the work function of the ITO, which reduces the energy barrier for hole injection into the HTL.[5]

  • Organic Layer and Cathode Deposition :

    • Transfer the substrates to a high-vacuum (<10⁻⁶ Torr) thermal evaporation chamber.[5][24]

    • Deposit the HTL (e.g., NPB) to a thickness of 40 nm.

    • Deposit the EML (e.g., Alq₃) to a thickness of 60 nm.

    • Deposit the ETL (e.g., BCP or TPBi) to a thickness of 10 nm.

    • Causality : High vacuum is mandatory to prevent oxygen and moisture from contaminating the organic layers, as these species can degrade the materials and quench luminescence.[2]

    • Without breaking vacuum, deposit the cathode. This is typically a bilayer, such as Lithium Fluoride (LiF) (1 nm) followed by Aluminum (Al) (100 nm).[5]

    • Causality : The thin LiF layer serves as an electron injection layer, lowering the injection barrier from the aluminum cathode to the organic ETL.

  • Encapsulation :

    • Immediately transfer the completed device to a nitrogen-filled glovebox without exposure to ambient air.

    • Encapsulate the device by applying a UV-curable epoxy around the active area and placing a glass coverslip on top. Cure the epoxy with a UV lamp.

    • Causality : Encapsulation is non-negotiable for device longevity. It provides a physical barrier against the ingress of atmospheric oxygen and water, which are primary causes of rapid device degradation.[5][23]

Characterization Protocol
  • Current Density-Voltage-Luminance (J-V-L) Measurement :

    • Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the resulting current.[25]

    • Simultaneously, use a calibrated photodiode or spectrometer positioned normal to the device surface to measure the luminance (in cd/m²).[5][25]

    • The resulting J-V-L curves are the primary indicators of device performance, revealing the turn-on voltage, current density, and brightness.[26][27]

  • External Quantum Efficiency (EQE) Calculation :

    • The EQE is the ratio of photons emitted from the device to the number of electrons injected.[28]

    • It can be calculated from the J-V-L data and the electroluminescence spectrum of the device.[25]

    • Accurate EQE measurement often requires an integrating sphere to capture all emitted light, but reasonable estimates can be made from forward-luminance data for comparative purposes.[28][29] This metric is the definitive measure of a device's efficiency in converting electricity to light.

Conclusion and Future Outlook

The choice of a hole-transport material is a cornerstone of OLED design, with a direct impact on device efficiency, turn-on voltage, and operational lifetime. While classic small molecules like NPB offer a robust combination of good mobility and excellent thermal stability for vacuum-deposited devices, polymeric HTMs such as PEDOT:PSS provide a pathway for low-cost, solution-processable manufacturing. Advanced materials like Spiro-OMeTAD continue to push the boundaries of performance, albeit at a higher cost.

The future development of HTMs will focus on synthesizing novel materials that combine the high performance and stability of the best small molecules with the simple processing of polymers. Key research frontiers include the development of cross-linkable HTMs for creating robust, solvent-resistant multilayer stacks and novel p-type dopants to further enhance the conductivity and injection efficiency of the HTL. The continued refinement of these critical materials will be instrumental in realizing next-generation OLEDs with even greater efficiency, longevity, and manufacturing scalability.

References

Safety Operating Guide

Comprehensive Disposal Protocol for 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole. As a brominated heterocyclic organic compound, its disposal is subject to stringent regulations to protect personnel and the environment. This document is intended for researchers, laboratory managers, and drug development professionals who handle this substance. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, ensuring a self-validating system for waste management.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is a solid crystalline powder that is largely insoluble in water but soluble in common organic solvents.[1] Its primary risks are associated with direct contact and inhalation.

The causality behind treating this compound as hazardous waste stems from its classification as a halogenated organic compound and its known irritant properties. Halogenated wastes require specific disposal pathways, typically high-temperature incineration with specialized scrubbers, to prevent the formation and release of acidic gases (like hydrogen bromide) and other toxic byproducts into the atmosphere.

Table 1: Chemical and Hazard Identification

PropertyDataSource(s)
Chemical Name This compound[2]
CAS Number 934545-80-9[3]
Molecular Formula C₂₂H₁₄BrN[1]
Appearance White to almost white powder or crystals[1][4]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4][5]
GHS Pictograms
alt text
Disposal Classification Hazardous Waste, Halogenated Organic Compound[6][7]

Safety Precautions and Personal Protective Equipment (PPE)

Given the compound's hazard profile, strict adherence to safety protocols is non-negotiable. All handling and preparation for disposal must occur within a designated area equipped with proper engineering controls.

  • Engineering Controls : Always handle this compound powder and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] An eyewash station and safety shower must be readily accessible.[8]

  • Personal Protective Equipment (PPE) : A comprehensive PPE regimen is required:

    • Eye Protection : Wear chemical safety goggles with side shields, approved under standards such as EN166 (EU) or ANSI Z87.1 (US).[4]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[4]

    • Body Protection : A standard laboratory coat is required. For bulk handling or spill cleanup, a chemically resistant apron may be necessary.

    • Respiratory Protection : If there is a risk of aerosolization outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8][10]

Waste Classification and Segregation: A Critical Step

The most critical aspect of this compound's disposal is its correct classification and segregation. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying and managing their hazardous waste from "cradle to grave".[11][12]

This compound must be disposed of as a halogenated organic hazardous waste.

This classification dictates that it must not be mixed with non-halogenated organic waste.[7][13] The rationale is both economic and environmental; halogenated waste streams are significantly more expensive to dispose of and require different treatment technologies than non-halogenated streams.[13] Co-mingling waste streams elevates the disposal cost of the entire container and can violate disposal facility permit conditions.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound, contaminated labware, and dilute solutions.

Step 1: Container Selection and Labeling

  • Select a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[7][11] Do not use food-grade containers like milk jugs.[11]

  • Before adding any waste, affix a "Hazardous Waste" label.

  • Clearly write the full chemical name, "this compound," on the label.[7] Do not use abbreviations or chemical formulas.

  • Specify "Halogenated Organic Waste" on the label.

Step 2: Waste Accumulation

  • For Solid Waste (Pure Compound, Contaminated Weigh Boats, Wipes):

    • Carefully place the solid material into the designated, labeled halogenated waste container.

    • Avoid creating dust.[9] If cleaning residual powder, gently wipe the surface with a solvent-dampened towel (e.g., isopropanol) and place the towel in the solid waste container.

  • For Liquid Waste (Solutions of the Compound):

    • Use a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

    • Pour the waste solution carefully into the container using a funnel.

    • List all solvent components and their approximate percentages on the hazardous waste label.

    • Crucially, keep the waste container closed at all times except when actively adding waste. [11][13] Open waste containers are a primary source of EPA violations and pose a significant safety risk.[11]

Step 3: Spill and Decontamination Procedures

  • In case of a spill : Evacuate non-essential personnel. Wearing full PPE, control the spread of the powder.

  • Gently sweep or vacuum up the material and place it into the designated hazardous waste container.[4][8] Avoid dry sweeping that creates dust.

  • Decontaminate the area with an appropriate solvent and dispose of all cleanup materials (wipes, PPE) as hazardous waste.

  • For spills involving solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

Step 4: Final Disposal and Coordination

  • Store the sealed and properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), following your institution's specific guidelines.[14]

  • Do not accumulate waste for extended periods. Follow institutional limits on quantity and time.

  • Arrange for pickup by contacting your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]

  • Complete all required paperwork, such as a hazardous waste manifest, to ensure a complete chain of custody for the disposal process.[14]

Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposition A Waste Generation (Solid or Liquid) B Hazard Identification: Is it a Halogenated Organic? A->B C YES Critical Classification B->C D Select & Label Container: 'Hazardous Waste' 'Halogenated Organic' C->D E Add Waste to Container (Keep Closed!) D->E F Store in Satellite Accumulation Area E->F G Request Waste Pickup (Contact EHS) F->G H Complete Manifest & Paperwork G->H I Transfer to Licensed Disposal Facility H->I Spill Spill Event Spill->E Contain, Clean & Collect into Waste Container

Caption: Disposal workflow for this compound.

Regulatory Framework

Proper disposal is not only a matter of safety but also of strict legal compliance. In the United States, the primary regulations are:

  • Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste.[11] This includes guidelines for waste identification, container management, and disposal.[14][15]

  • State and Local Regulations : Many states and municipalities have their own hazardous waste regulations that can be more stringent than federal rules.[16] It is essential to consult your local EHS department to ensure compliance with all applicable laws.

By adhering to this comprehensive protocol, researchers and laboratory professionals can ensure that this compound is managed safely and responsibly, protecting both human health and the environment.

References

Essential Safety and Operational Guide for Handling 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe and efficient laboratory environment. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

Hazard Analysis and Risk Mitigation

The primary risks associated with this compound include:

  • Inhalation: Powders can be easily aerosolized, leading to respiratory tract irritation.[1][3]

  • Dermal Contact: Direct skin contact can cause irritation.[1][2]

  • Eye Contact: The compound is an eye irritant.[1][2]

  • Ingestion: Accidental ingestion may cause irritation of the digestive tract.[1]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving can provide additional protection during high-risk procedures.
Eye and Face Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles.[4] A face shield is recommended when there is a significant risk of splashing.[4]
Body Protection Laboratory coatA flame-retardant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respiratorAn N95 or higher-rated respirator is crucial when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][4] Ensure proper fit testing and training for respirator use.
Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety and experimental integrity. The following diagram and procedural steps outline the recommended operational plan for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Data (Related Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Decontaminate Workspace prep_ppe->prep_workspace prep_waste Set up Labeled Waste Container prep_workspace->prep_waste handling_weigh Weigh Compound in Fume Hood prep_waste->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve post_decontaminate Decontaminate Workspace & Glassware handling_dissolve->post_decontaminate post_ppe Doff PPE Correctly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_solid Collect Solid Waste in Labeled Container post_wash->disp_solid disp_transfer Transfer to Hazardous Waste Facility disp_solid->disp_transfer disp_liquid Collect Liquid Waste in Labeled Container disp_liquid->disp_transfer

Caption: Workflow for Safe Handling and Disposal

Step-by-Step Procedural Guidance:

A. Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review the safety data for closely related carbazole compounds.[1][2][4][6]

  • Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Prepare all necessary equipment and reagents before introducing the compound.

  • Waste Container: Have a clearly labeled hazardous waste container ready for all solid and liquid waste generated.

B. Handling:

  • Weighing: When weighing the solid compound, do so within the chemical fume hood to contain any dust.[4] Use a disposable weighing paper or boat to avoid contamination of the balance.

  • In Solution: Once in solution, the risk of inhalation is significantly reduced. However, continue to handle with care to avoid splashes and skin contact.

C. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing papers, and contaminated lab supplies, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not pour any waste down the drain.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.

By adhering to these rigorous safety and handling protocols, you can significantly minimize the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.